5-Hexenyl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O3S |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
hex-5-enyl methanesulfonate |
InChI |
InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3H,1,4-7H2,2H3 |
InChI Key |
YRABIQZTRUCUAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hexenyl Methanesulfonate
Direct Esterification Reactions Utilizing Methanesulfonyl Chloride
The most common and direct method for the synthesis of 5-hexenyl methanesulfonate (B1217627) involves the reaction of 5-hexen-1-ol (B1630360) with methanesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of the corresponding sulfonate ester and a hydrochloride salt of the base.
Optimization of Reaction Conditions for Maximized Yield and Purity
The efficiency of the direct esterification reaction is highly dependent on several key parameters, including temperature, stoichiometry, and reaction time. Optimization of these conditions is crucial for maximizing the yield and purity of 5-hexenyl methanesulfonate while minimizing the formation of byproducts.
A representative procedure for the synthesis of a similar compound, 6-iodo-1-hexene from 5-hexen-1-ol, provides valuable insights into the optimized conditions for the mesylation step. In this procedure, 5-hexen-1-ol is dissolved in dichloromethane (B109758) and treated with triethylamine (B128534). The reaction mixture is then cooled to a low temperature, typically between -5 to -10°C, before the dropwise addition of methanesulfonyl chloride. Maintaining a low temperature during the addition and subsequent stirring is critical to control the exothermic nature of the reaction and prevent the formation of undesired side products. The stoichiometry of the reagents is also a crucial factor. Typically, a slight excess of both the base and methanesulfonyl chloride is used to ensure the complete conversion of the starting alcohol.
The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, a careful workup procedure is necessary to isolate and purify the product. This usually involves washing the reaction mixture with cold water, dilute acid (to remove excess base), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.
Table 1: Optimized Reaction Parameters for the Mesylation of 5-Hexen-1-ol
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | -5 to -10°C | Controls exothermicity, minimizes side reactions. |
| Base | Triethylamine (1.5 eq) | Neutralizes HCl byproduct, drives reaction forward. |
| Reagent | Methanesulfonyl Chloride (1.2 eq) | Ensures complete conversion of the alcohol. |
| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |
| Reaction Time | 1-2 hours | Sufficient for complete conversion at low temperatures. |
Comparative Analysis of Basic Reagents and Their Influence on Selectivity
The choice of base in the mesylation reaction can significantly influence the reaction mechanism and, consequently, the selectivity and yield of the desired product. The two most commonly employed bases are tertiary amines, such as triethylamine and pyridine.
Triethylamine is a stronger, non-nucleophilic base compared to pyridine. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards the product side. The reaction mechanism when using triethylamine is generally considered to be a direct nucleophilic substitution (SN2) of the alcohol onto the sulfur of methanesulfonyl chloride.
Pyridine, on the other hand, is a weaker base but can also act as a nucleophilic catalyst. It can react with methanesulfonyl chloride to form a reactive intermediate, the N-mesylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol. However, the basicity of the amine can also lead to a competing elimination reaction (E2) with methanesulfonyl chloride, which possesses acidic α-protons, to form a highly reactive sulfene (B1252967) intermediate (CH2=SO2). This sulfene can then react with the alcohol. The formation of the sulfene intermediate is more pronounced with stronger bases like triethylamine. While both bases can be effective, the potential for side reactions via the sulfene pathway is a consideration in optimizing selectivity. For primary and less hindered alcohols like 5-hexen-1-ol, the direct SN2 pathway is generally favored, making triethylamine a suitable and often preferred choice for its higher basicity and less nucleophilic character.
Table 2: Comparison of Triethylamine and Pyridine in Mesylation Reactions
| Characteristic | Triethylamine | Pyridine |
|---|---|---|
| Basicity (pKa of conjugate acid) | ~10.75 | ~5.25 |
| Nucleophilicity | Low | Moderate |
| Primary Role | Proton Scavenger | Proton Scavenger & Nucleophilic Catalyst |
| Potential for Sulfene Formation | Higher | Lower |
| Typical Use | General purpose base for mesylations. | Often used as both base and solvent. |
Solvent Effects and Their Role in Esterification Efficiency
Generally, aprotic solvents are preferred for this reaction to avoid any competing reactions with the solvent. Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve both the alcohol and the sulfonyl chloride, its relatively low boiling point which facilitates its removal after the reaction, and its inertness under the reaction conditions. Other aprotic solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) can also be employed.
The polarity of the solvent can influence the reaction rate. More polar aprotic solvents can stabilize the charged intermediates and transition states involved in the SN2 mechanism, potentially accelerating the reaction. However, highly polar solvents might also promote side reactions. Therefore, a solvent with moderate polarity, like dichloromethane, often provides a good balance for achieving high yields and purity. The effect of the solvent on the reaction yield is an important parameter to consider during the optimization of the synthetic protocol.
Alternative Synthetic Routes to this compound
While direct esterification is the most straightforward approach, alternative synthetic routes have been developed to address specific challenges, such as the presence of other sensitive functional groups in the molecule or the need for a solid-phase synthesis strategy for combinatorial chemistry applications.
Indirect Approaches via Precursor Derivatization and Subsequent Mesylation
In cases where the double bond of 5-hexen-1-ol might be sensitive to the reaction conditions or could interfere with subsequent transformations, an indirect synthetic approach involving the protection of the alkene functionality can be employed. This strategy involves a three-step process: protection of the double bond, mesylation of the alcohol, and finally, deprotection of the alkene.
A common method for the protection of alkenes is through bromination to form a dibromo derivative. The resulting di-brominated alcohol can then be subjected to the standard mesylation conditions with methanesulfonyl chloride and a base. The mesylate of the protected alcohol is then treated with a reducing agent, such as zinc dust, to regenerate the double bond and yield the desired this compound. This indirect route, while longer, ensures that the double bond remains intact and is particularly useful in the synthesis of complex molecules where functional group compatibility is a major concern.
Solid-Phase Synthesis Methodologies for Analogue Generation
Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds, or analogues, of this compound. In this methodology, a starting material is covalently attached to an insoluble solid support, typically a polymer resin like the Merrifield resin (chloromethylated polystyrene).
For the synthesis of this compound analogues, a linker molecule can be first attached to the solid support. This linker would possess a functional group that can react with a derivative of 5-hexen-1-ol. For instance, a resin-bound carboxylic acid could be esterified with 5-hexen-1-ol. Subsequent mesylation of the hydroxyl group would yield the resin-bound this compound.
Alternatively, a library of different alcohols could be attached to the resin, followed by a universal mesylation step. The desired sulfonate esters are then cleaved from the solid support in the final step. The key advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. This technique is highly amenable to automation and is widely used in drug discovery and materials science for the efficient synthesis and screening of large numbers of compounds.
Purification and Isolation Protocols for Research-Grade this compound
To obtain research-grade this compound, the crude product from the synthesis must undergo rigorous purification to remove unreacted starting materials, the tertiary amine, and any synthetic byproducts. The choice of purification method depends on the scale of the preparation and the nature of the impurities.
Chromatographic Techniques for Removal of Synthetic Byproducts
Flash column chromatography is a highly effective method for purifying this compound on a laboratory scale. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity.
For the purification of this compound, a non-polar solvent system is generally effective. A common choice is a mixture of ethyl acetate (B1210297) and a hydrocarbon solvent like hexanes or petroleum ether. The polarity of the eluent can be adjusted to achieve optimal separation. Thin-layer chromatography (TLC) is used to monitor the progress of the purification and to identify the fractions containing the desired product.
Typical Flash Chromatography Parameters:
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl acetate/Hexanes gradient (e.g., 5% to 20% ethyl acetate) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with visualization by potassium permanganate (B83412) stain |
The fractions containing the pure product, as determined by TLC, are combined, and the solvent is removed in vacuo to yield the purified this compound, typically as a colorless oil.
Distillation and Crystallization Approaches in Large-Scale Research Preparations
Estimated Distillation Parameters:
| Parameter | Estimated Value |
| Boiling Point | ~90-100 °C |
| Pressure | 1-5 mmHg |
Crystallization is generally not a suitable method for the purification of small, non-polar alkyl methanesulfonates like this compound, as they tend to be oils at room temperature.
Techniques for Anhydrous and Oxygen-Free Handling
This compound, like other sulfonate esters, is susceptible to hydrolysis and can be reactive towards nucleophiles. Therefore, it is crucial to handle the compound under anhydrous and, in some cases, oxygen-free conditions, especially if it is to be used in subsequent sensitive reactions.
Key Handling Procedures:
Glassware: All glassware should be thoroughly dried in an oven (typically at >100 °C) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) or in a desiccator before use.
Solvents: Anhydrous solvents, which are commercially available or can be prepared by distillation from appropriate drying agents, should be used for all manipulations.
Inert Atmosphere: Reactions and transfers should be carried out under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox. A balloon filled with the inert gas can be attached to the reaction vessel via a needle to maintain a positive pressure.
Transfers: Anhydrous liquids and solutions are best transferred using gas-tight syringes or cannulas.
By adhering to these techniques, the integrity of the research-grade this compound can be maintained, ensuring its suitability for further synthetic applications.
Reactivity and Reaction Pathways of 5 Hexenyl Methanesulfonate
Nucleophilic Substitution Reactions
5-Hexenyl methanesulfonate (B1217627) is a versatile substrate for nucleophilic substitution reactions. The presence of a good leaving group, the methanesulfonate (mesylate) group, facilitates the displacement by a variety of nucleophiles. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgorganic-chemistry.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.comyoutube.com
Intramolecular Cyclization Pathways via Nucleophilic Attack (e.g., SN2-type cyclization)
In addition to intermolecular reactions, 5-hexenyl systems can undergo intramolecular reactions where a nucleophilic center within the same molecule attacks an electrophilic center. If the terminal alkene of 5-hexenyl methanesulfonate is first converted to a nucleophile (e.g., a hydroxyl group), an intramolecular SN2 reaction can occur. This process is a powerful method for the synthesis of cyclic compounds.
The propensity for intramolecular versus intermolecular reactions can be influenced by factors such as concentration; high dilutions tend to favor intramolecular pathways. rsc.org
If the this compound is first converted to a 6-hydroxy-1-hexenyl system (for example, through a prior reaction), the resulting alkoxide, formed under basic conditions, can act as an internal nucleophile. This nucleophilic oxygen can then attack the carbon bearing the leaving group in an intramolecular SN2 fashion to form a cyclic ether.
The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which are based on the stereochemical requirements of the transition states for ring formation. For the cyclization of a 6-hydroxy-1-hexenyl system, a "6-exo-tet" cyclization would lead to a six-membered ring (tetrahydropyran), while a "5-exo-tet" cyclization from a 5-hydroxypentyl system would yield a five-membered ring (tetrahydrofuran). The formation of five- and six-membered rings through intramolecular SN2 reactions is generally favorable. youtube.com
It is important to distinguish this ionic cyclization from the well-documented 5-hexenyl radical cyclization, which proceeds through a free-radical intermediate to preferentially form a five-membered ring (the cyclopentylmethyl radical). researchgate.netresearchgate.netlibretexts.orgresearchgate.net In the SN2-type cyclization of a corresponding halo- or tosyl-alkoxide, the formation of the six-membered tetrahydropyran (B127337) ring is often favored.
| Reaction Type | Reactants | Key Features | Typical Product |
|---|---|---|---|
| Intermolecular SN2 | This compound + External Nucleophile (e.g., CN⁻, OH⁻) | Bimolecular, rate depends on both reactants. masterorganicchemistry.com Favored at higher concentrations. | Acyclic substituted hexane (B92381) derivative. |
| Intramolecular SN2 Cyclization | A 5-hexenyl derivative with a terminal nucleophile (e.g., 6-hydroxy-1-hexenyl methanesulfonate) | Unimolecular, rate depends on the substrate. Favored at low concentrations. | Cyclic ether (e.g., Tetrahydropyran). |
| Radical Cyclization | 5-Hexenyl radical (generated from a precursor like 5-hexenyl bromide) | Proceeds via a free-radical intermediate. Highly regioselective for 5-exo-trig closure. libretexts.org | Cyclopentylmethyl derivative. researchgate.net |
Synthesis of Nitrogen-Containing Heterocycles from this compound Precursors
The synthesis of nitrogen-containing heterocycles, such as piperidines and pyrrolidines, can be effectively achieved using this compound as a precursor. The general strategy involves an initial SN2 reaction where a primary or secondary amine displaces the methanesulfonate group to form an N-(5-hexenyl)amine intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by a base or via radical pathways, leads to the formation of the desired heterocyclic ring system.
The regioselectivity of the cyclization is a critical aspect of this synthetic approach. The formation of either a five-membered (pyrrolidine) or a six-membered (piperidine) ring is possible. The outcome is largely dictated by the reaction conditions and the nature of the substituents on the nitrogen atom and the alkenyl chain. While radical cyclizations of N-alkenylamines are well-documented to favor the 5-exo-trig pathway leading to pyrrolidine (B122466) derivatives, cationic cyclization pathways can also be exploited to favor the formation of piperidines.
| Starting Amine | Intermediate | Cyclization Product(s) | Key Reaction Conditions |
| Primary Amine (R-NH2) | N-Alkyl-5-hexenylamine | Substituted Pyrrolidine/Piperidine (B6355638) | Radical initiator (e.g., AIBN, Bu3SnH) or Acid/Lewis Acid |
| Secondary Amine (R2NH) | N,N-Dialkyl-5-hexenylamine | Quaternary Ammonium (B1175870) Salt (Cyclized) | Heat, Polar Solvents |
Stereoselectivity and Diastereoselectivity in Cyclization Processes
The stereochemical outcome of the cyclization of N-(5-hexenyl)amine precursors is of paramount importance in the synthesis of complex nitrogen-containing molecules. The stereoselectivity and diastereoselectivity of these reactions are influenced by a variety of factors, including the conformational preferences of the acyclic precursor and the transition state geometry of the cyclization step.
In radical cyclizations, the stereochemistry of newly formed stereocenters is often controlled by the adoption of a chair-like transition state, which minimizes steric interactions. For instance, the cyclization of chiral N-(1-methyl-5-hexenyl)amines has been shown to proceed with a high degree of diastereoselectivity, with the stereochemistry of the existing chiral center dictating the stereochemistry of the newly formed centers in the pyrrolidine ring.
For cationic cyclization pathways, the stereochemical outcome can be more complex and may be influenced by the nature of the activating agent and the solvent. The formation of specific diastereomers can be favored by controlling the geometry of the intermediate cation and the trajectory of the intramolecular nucleophilic attack by the nitrogen atom.
SN1-Type Reactivity in Highly Ionizing Media
In highly ionizing media, this compound can undergo solvolysis through an SN1-type mechanism. The excellent leaving group ability of the methanesulfonate anion facilitates the formation of a carbocationic intermediate. The presence of the double bond in the 5-position plays a crucial role in the reactivity and the product distribution observed in these reactions.
Formation and Rearrangement of Carbocationic Intermediates
The initial carbocation formed upon departure of the methanesulfonate group is a primary carbocation, which is inherently unstable. However, the proximate double bond can participate in the reaction through neighboring group participation (anchimeric assistance), leading to the formation of a more stable, delocalized carbocationic species. This participation can result in the formation of cyclic products.
Studies on the solvolysis of analogous systems, such as 5-hexenyl p-nitrobenzenesulfonate, have shown that the reaction proceeds with significant rate enhancement compared to its saturated counterpart, providing strong evidence for the participation of the double bond. The intermediate carbocation can be envisioned as a resonance-stabilized species or a rapidly equilibrating mixture of the open-chain cation and cyclic cations (cyclopentylmethyl and cyclohexyl cations). This can lead to a mixture of products, including unrearranged 5-hexenyl derivatives and cyclized products.
Competition with Elimination Pathways under Solvolytic Conditions
Under solvolytic conditions, SN1 reactions are often in competition with E1 elimination reactions. For this compound, the formation of the carbocationic intermediate can be followed by either capture by a nucleophile (solvent) to give substitution products or by the loss of a proton to yield elimination products.
The product distribution between substitution and elimination is influenced by several factors, including the nature of the solvent, the temperature, and the presence of a base. More nucleophilic solvents will favor substitution, while higher temperatures and the presence of a non-nucleophilic base will favor elimination. The solvolysis of 5-hexenyl p-nitrobenzenesulfonate in acetic acid, for example, yields a mixture of 5-hexenyl acetate (B1210297) (substitution), cyclohexene (B86901), and cyclohexyl acetate (cyclization and substitution), highlighting this competition. chemrxiv.org
Elimination Reactions
Elimination reactions of this compound can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.
E1 Reactions: Factors Influencing Carbocation Stability and Proton Abstraction
The E1 reaction of this compound proceeds through the same carbocationic intermediate as the SN1 reaction. Therefore, the factors that stabilize this carbocation are crucial for the E1 pathway to be competitive. The stability of the carbocation is enhanced by the potential for neighboring group participation from the double bond.
Following the formation of the carbocation, a weak base, which is often the solvent (solvolysis), abstracts a proton from a carbon atom adjacent to the positively charged carbon. In the case of the 5-hexenyl system, proton abstraction can lead to the formation of 1,5-hexadiene (B165246) or, if rearrangement has occurred, cyclohexene. The regioselectivity of proton abstraction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, steric factors can also influence the outcome.
E2 Reactions: Stereoelectronic Requirements and Basicity of Eliminating Reagents
The bimolecular elimination (E2) reaction is a concerted process in which a base removes a proton and the leaving group departs simultaneously, leading to the formation of a double bond. For this compound, which is a primary sulfonate, the E2 pathway is a potential reaction, particularly with the use of strong, sterically hindered bases.
Stereoelectronic Requirements: The E2 mechanism has stringent stereoelectronic requirements. The reaction proceeds most efficiently when the proton being abstracted (at the β-carbon, C2) and the leaving group (the mesylate at C1) are in an anti-periplanar conformation. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the resulting alkene. In an acyclic system like this compound, the molecule can freely rotate to achieve this optimal conformation where the H-C2-C1-O bonds have a dihedral angle of 180°.
Basicity of Eliminating Reagents: A strong base is generally required to initiate an E2 reaction. edurev.in The strength of the base is a critical factor in promoting elimination over the competing substitution (SN2) pathway. For primary substrates like this compound, strong, non-bulky bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) may still result in significant amounts of substitution product. To favor elimination, strong and sterically hindered bases, such as potassium tert-butoxide (KOtBu), are often employed. The bulkiness of the base makes it difficult to approach the electrophilic carbon atom for an SN2 attack, thus it preferentially acts as a base, abstracting a proton from the less hindered β-carbon. libretexts.org
Competition between Substitution and Elimination Pathways for this compound
Primary substrates with good leaving groups, such as this compound, can undergo both SN2 and E2 reactions. The outcome of the reaction is highly dependent on the nature of the reagent used (whether it is a better nucleophile or a better base) and the reaction conditions. libretexts.orgyoutube.com
SN2 Pathway: Favored by good nucleophiles that are relatively weak bases. These reagents readily attack the electrophilic C1 carbon, displacing the mesylate group.
E2 Pathway: Favored by strong, sterically hindered bases that can easily abstract a β-proton but find it difficult to attack the carbon atom. libretexts.org
The solvent can also play a role; polar aprotic solvents can favor SN2/E2 reactions, while strong solvation of the base (e.g., in protic solvents) can decrease its basicity and potentially shift the balance. nih.govresearchgate.net
Below is a table illustrating the expected major reaction pathway for this compound with various reagents.
| Reagent | Classification | Expected Major Pathway | Major Product |
|---|---|---|---|
| NaN₃ (Sodium azide) | Good Nucleophile, Weak Base | SN2 | 6-azidohex-1-ene |
| NaCN (Sodium cyanide) | Good Nucleophile, Weak Base | SN2 | hept-6-enenitrile |
| CH₃CO₂Na (Sodium acetate) | Good Nucleophile, Weak Base | SN2 | 5-hexenyl acetate |
| NaOCH₂CH₃ (Sodium ethoxide) | Strong Nucleophile, Strong Base | Competition (SN2/E2) | Mixture of 1-ethoxy-5-hexene and 1,5-hexadiene |
| KOC(CH₃)₃ (Potassium tert-butoxide) | Weak Nucleophile, Strong Hindered Base | E2 | 1,5-hexadiene |
Electrophilic Addition Reactions to the Alkene Moiety
The terminal double bond (C5=C6) of this compound is an electron-rich region, making it susceptible to attack by electrophiles. The methanesulfonate group is sufficiently far from the double bond that it typically does not exert a significant electronic influence on these reactions.
Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) to the alkene proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule , where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (C6). This leads to the formation of a more stable secondary carbocation at C5, which is then attacked by the halide ion.
Product: Addition of HBr would yield 5-bromohexyl methanesulfonate . The reaction is generally not stereospecific at the newly formed chiral center (C5) unless specific chiral catalysts are used.
Halogenation: The addition of halogens (X₂, e.g., Br₂, Cl₂) across the double bond results in a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by a backside attack of a halide ion. This mechanism results in anti-addition of the two halogen atoms.
Product: Addition of Br₂ would yield 5,6-dibromohexyl methanesulfonate , with the two bromine atoms in an anti-relationship.
Hydration (Acid-Catalyzed): The addition of water in the presence of a strong acid catalyst (like H₂SO₄) follows Markovnikov's rule . The initial protonation of the double bond at C6 generates the more stable secondary carbocation at C5, which is then captured by water.
Product: The major product would be 5-hydroxyhexyl methanesulfonate .
Hydroboration-Oxidation: This two-step process provides a complementary method for hydrating the alkene, yielding the anti-Markovnikov product. wikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom adding to the less sterically hindered terminal carbon (C6) and the hydrogen adding to C5. The addition is syn-selective , meaning both B and H add to the same face of the double bond. In the second step, oxidation with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group with retention of stereochemistry. libretexts.org
Product: The final product is 6-hydroxyhexyl methanesulfonate .
Peracid Epoxidation: Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides (oxiranes). The reaction is a concerted process where the oxygen atom is delivered to the double bond, resulting in a three-membered ring containing oxygen.
Product: The epoxidation of this compound would yield (hex-5-en-1-yl) methanesulfonate oxide .
Catalytic Dihydroxylation: This process adds two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used.
Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄, used catalytically with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond (syn-addition ).
Product: This would yield hexane-5,6-diol-1-yl methanesulfonate with a syn-relationship between the two hydroxyl groups.
Anti-Dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water opens the epoxide via a backside attack, resulting in an anti-addition of the two hydroxyl groups.
Product: This route yields hexane-5,6-diol-1-yl methanesulfonate with an anti-relationship between the hydroxyl groups.
Electrophilic Cyclization Reactions Initiated by π-System Activation
The π-bond of the terminal alkene in this compound can act as an internal nucleophile, participating in electrophilic cyclization reactions. This process is typically observed during solvolysis, where the departure of the methanesulfonate leaving group is assisted by the neighboring double bond. This phenomenon, known as neighboring group participation or anchimeric assistance, leads to the formation of cyclic products and an enhancement of the reaction rate compared to analogous saturated systems.
The key step in this pathway is the intramolecular attack of the electron-rich alkene on the electrophilic carbon atom bearing the methanesulfonate group. This attack is concerted with the departure of the mesylate, a good leaving group, and proceeds through a bridged carbocation intermediate. The subsequent reaction of this intermediate with a nucleophile (such as the solvent) yields the final cyclic products.
A notable study on the acetolysis (solvolysis in acetic acid) of the closely related 5-hexenyl p-nitrobenzenesulfonate provides significant insight into this reaction pathway. The reactivity of sulfonate esters like methanesulfonates and p-nitrobenzenesulfonates is analogous, making this a relevant model. The acetolysis of 5-hexenyl p-nitrobenzenesulfonate was found to proceed 1.7 times faster than that of its saturated counterpart, n-hexyl p-nitrobenzenesulfonate. csbsju.edu This rate acceleration is clear evidence of anchimeric assistance from the π-system.
The reaction yields a mixture of both uncyclized and cyclized products. The major product is the result of direct substitution by the solvent without cyclization, while the minor products are cyclohexane (B81311) derivatives formed through the π-participation pathway.
Table 1: Product Distribution in the Acetolysis of 5-Hexenyl p-Nitrobenzenesulfonate at 80.8°C csbsju.edu
| Product | Structure | Percentage of Product Mixture (%) |
| 5-Hexenyl acetate | CH₃CO₂(CH₂)₄CH=CH₂ | 83.7 |
| Cyclohexyl acetate | c-C₆H₁₁O₂CCH₃ | 11.6 |
| Cyclohexene | c-C₆H₁₀ | 4.7 |
The formation of cyclohexene and cyclohexyl acetate confirms the occurrence of a 6-endo-trig cyclization, where the terminal carbon of the double bond attacks the carbon bearing the sulfonate ester, leading to a six-membered ring. csbsju.edu This demonstrates that the activation of the π-system by the incipient carbocation is a viable reaction pathway for 5-hexenyl sulfonates, leading to carbocyclic structures.
Transition Metal-Catalyzed Transformations
Cross-Coupling Reactions Involving this compound Derivatives
The intramolecular Mizoroki-Heck reaction is a powerful palladium-catalyzed method for constructing cyclic structures through the coupling of an alkene with an sp²- or sp³-hybridized carbon center within the same molecule. wikipedia.orglibretexts.org The reaction typically involves the oxidative addition of a carbon-halide or carbon-sulfonate (commonly triflate) bond to a palladium(0) catalyst, followed by intramolecular migratory insertion of the alkene, and finally, β-hydride elimination to release the cyclized product and regenerate the catalyst. wikipedia.org
For a substrate like this compound, an intramolecular Heck reaction would theoretically involve the oxidative addition of the C-O bond of the methanesulfonate to the Pd(0) center. Following this, an intramolecular carbopalladation would occur, where the newly formed alkyl-palladium species adds across the terminal double bond. This cyclization can proceed via two main pathways:
5-exo-trig cyclization: Leading to a five-membered ring with an exocyclic double bond (a methylenecyclopentane (B75326) derivative). This pathway is generally favored for 5-hexenyl systems according to Baldwin's rules and is the most common cyclization mode in intramolecular Heck reactions. csbsju.edu
6-endo-trig cyclization: Resulting in a six-membered ring with an endocyclic double bond (a cyclohexene derivative).
However, the application of the intramolecular Heck reaction to unactivated aliphatic sulfonates such as this compound is highly challenging and not well-established in the literature. The primary obstacle is the initial oxidative addition step. Aliphatic C(sp³)–O bonds of sulfonate esters like mesylates are significantly less reactive towards Pd(0) oxidative addition compared to C(sp²)–X bonds (where X is a halide or triflate) that are the conventional substrates for this reaction. mdpi.com While the use of highly reactive alkyl halides (iodides and bromides) in intramolecular Heck-type cyclizations has been developed, extending this reactivity to less reactive leaving groups like methanesulfonates on unactivated alkyl chains remains a formidable synthetic challenge. researchgate.net
Therefore, while analogous cyclizations of aryl or vinyl halides and triflates are common, the direct intramolecular Heck cyclization of this compound is not a standard or expected transformation under typical Heck conditions.
The Suzuki-Miyaura, Negishi, and Stille reactions are cornerstone palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. These reactions couple an organometallic reagent (boron, zinc, or tin, respectively) with an organic electrophile, typically an aryl, vinyl, or alkyl halide or triflate.
Similar to the Heck reaction, the catalytic cycle for these cross-coupling reactions is initiated by the oxidative addition of the electrophile to a Pd(0) complex. For this compound to participate as the electrophilic partner in these reactions, the oxidative addition of the aliphatic C-O bond of the methanesulfonate group to the palladium(0) catalyst is the critical first step.
As discussed in the context of the Heck reaction, the oxidative addition of unactivated C(sp³)-sulfonates to Pd(0) is a kinetically challenging and generally inefficient process. While significant advances have been made in coupling unactivated secondary alkyl halides and, more recently, tosylates and mesylates using specialized nickel and palladium catalyst systems, these reactions often require specific ligand designs and reaction conditions. The reactivity of primary alkyl sulfonates like this compound as electrophiles in these standard cross-coupling reactions remains limited.
Consequently, this compound is not considered a typical or effective electrophile for Suzuki-Miyaura, Negishi, or Stille coupling reactions under conventional conditions. The focus of these reactions has predominantly been on sp²-hybridized carbons (aryl/vinyl halides and triflates) and, to a lesser but growing extent, on more reactive sp³-hybridized electrophiles like alkyl halides. The C(sp³)-OMs bond in this compound generally lacks the requisite reactivity for efficient oxidative addition to Pd(0) to initiate the catalytic cycle for these transformations.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis, catalyzed by transition metal complexes (typically containing ruthenium or molybdenum), is a powerful reaction for the rearrangement of carbon-carbon double bonds. However, this compound is not a suitable substrate for the most common forms of olefin metathesis, such as ring-closing metathesis (RCM) or cross-metathesis (CM), for fundamental structural reasons.
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that requires a molecule containing at least two double bonds (a diene) to form a cyclic alkene. Since this compound possesses only one alkene functional group, it cannot undergo RCM on its own.
Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. While this compound could, in principle, react with another olefin in a CM reaction, the primary utility of CM is to form new, more complex alkenes by exchanging the substituents across the double bonds. The methanesulfonate group in this compound is located at the other end of the molecule and is remote from the double bond. Therefore, it does not directly participate in the metathesis reaction itself, but rather acts as a functional group on one of the reacting partners. The product of a cross-metathesis reaction involving this compound would be a new, longer-chain or differently substituted alkenyl methanesulfonate. The success and selectivity of such a reaction would depend on the nature of the second olefin partner and the catalyst used.
Hydrosilylation and Hydroboration Catalyzed by Transition Metals
Hydrosilylation and hydroboration are important reactions for the functionalization of alkenes. Both processes involve the addition of a hydrogen-heteroatom bond (H-Si or H-B) across the carbon-carbon double bond.
Hydrosilylation: The transition metal-catalyzed hydrosilylation of the terminal alkene in this compound involves the addition of a hydrosilane (R₃SiH) across the C=C bond. This reaction is commonly catalyzed by platinum complexes, such as Karstedt's catalyst, or rhodium complexes, like Wilkinson's catalyst. The reaction typically proceeds with high regioselectivity, following anti-Markovnikov addition, to place the silyl (B83357) group at the terminal carbon. This results in the formation of a (6-(methylsulfonyloxy)hexyl)silane. The methanesulfonate group is generally stable under these conditions and does not interfere with the reaction at the alkene.
Hydroboration: Hydroboration involves the addition of a borane (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) to the alkene. While this reaction can proceed without a metal catalyst, transition metal-catalyzed variants, particularly using rhodium or iridium catalysts, are known to offer different or enhanced selectivity. Similar to hydrosilylation, the hydroboration of this compound would occur at the terminal double bond. The reaction is characterized by its anti-Markovnikov regioselectivity and syn-stereoselectivity. The initial product is an organoborane, which is typically not isolated but is oxidized in a subsequent step (e.g., with hydrogen peroxide and sodium hydroxide) to yield the corresponding primary alcohol. In this case, the product would be 6-(methylsulfonyloxy)hexane-1-ol. The methanesulfonate group is generally tolerant of the hydroboration step, although it may be susceptible to hydrolysis or substitution under the subsequent oxidative workup conditions, depending on their basicity and nucleophilicity.
Table 2: Summary of Hydrosilylation and Hydroboration of this compound
| Reaction | Reagent Example(s) | Catalyst Example(s) | Typical Product Class | Regioselectivity |
| Hydrosilylation | Triethoxysilane (HSi(OEt)₃) | Karstedt's catalyst (Pt) | (6-(Methylsulfonyloxy)hexyl)silane | Anti-Markovnikov |
| Hydroboration | Borane-THF complex (BH₃·THF), 9-BBN | (Typically non-catalyzed) | Organoborane (intermediate) | Anti-Markovnikov |
| Followed by oxidation (H₂O₂, NaOH) | 6-(Methylsulfonyloxy)hexane-1-ol |
C-H Functionalization Strategies Utilizing the Hexenyl Framework
Direct C-H functionalization of the hexenyl framework in this compound presents a modern and efficient approach to introduce molecular complexity. While specific literature exclusively detailing C-H activation on this compound is sparse, the principles of transition metal-catalyzed C-H functionalization of alkenes provide a strong basis for predicting its reactivity. rsc.orgrsc.org Catalysts based on palladium and rhodium are at the forefront of these transformations, enabling the conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.
For this compound, allylic C-H bonds are potential sites for functionalization. Palladium catalysis, for instance, could facilitate allylic C-H activation, leading to the formation of a π-allyl palladium intermediate. This intermediate could then react with various nucleophiles. The methanesulfonate group, being a good leaving group, might influence the reaction pathways, potentially participating in subsequent or competing reactions. The regioselectivity of such C-H functionalization would be a key aspect to consider, with electronic and steric factors of both the substrate and catalyst playing a crucial role.
Radical Reactions Involving this compound
The 5-hexenyl scaffold is a classic substrate for studying radical reactions, particularly radical cyclization. The generation of a radical at the C-5 or C-6 position of the hexenyl chain initiates a cascade of events dominated by the intramolecular addition to the double bond.
The alkene moiety in this compound is susceptible to free radical addition reactions. wikipedia.orgpharmaguideline.com In these reactions, a radical species (X•) adds to the double bond, forming a new carbon-centered radical. The regioselectivity of this addition typically follows the anti-Markovnikov rule, where the radical adds to the less substituted carbon atom of the alkene, resulting in the more stable radical intermediate. wikipedia.org
A common example is the addition of a thiyl radical (RS•), which can be generated from a thiol (RSH) in the presence of a radical initiator. The thiyl radical adds to the terminal carbon of the 5-hexenyl chain, generating a secondary radical at C-5. This intermediate can then abstract a hydrogen atom from another thiol molecule to propagate the radical chain and yield the anti-Markovnikov addition product. The methanesulfonate group is generally stable under these conditions and remains intact.
Table 1: Examples of Free Radical Addition Promoters
| Initiator/Promoter | Description |
|---|---|
| Azobisisobutyronitrile (AIBN) | A common thermal radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. |
| Benzoyl Peroxide | Another widely used thermal initiator that generates benzoyloxyl radicals upon heating. |
The hallmark of the 5-hexenyl radical system is its propensity to undergo intramolecular cyclization. wikipedia.orgresearchgate.netprinceton.edu When a radical is generated on the hexenyl chain, most commonly at the C-5 or C-6 position, it can add to the internal double bond. According to Baldwin's rules and extensive experimental and computational studies, the cyclization of the 5-hexenyl radical overwhelmingly favors the 5-exo-trig pathway over the 6-endo-trig pathway. wikipedia.orgresearchgate.netharvard.edu
The 5-exo-trig cyclization results in the formation of a five-membered cyclopentylmethyl radical, which is kinetically favored due to a more favorable transition state geometry that allows for better orbital overlap. researchgate.netharvard.edu The alternative 6-endo-trig pathway would lead to a six-membered cyclohexyl radical. Although the cyclohexyl radical is thermodynamically more stable, the activation barrier for the 6-endo closure is significantly higher. researchgate.net
Substituents on the alkene or the alkyl chain can influence the rate and regioselectivity of the cyclization. For instance, electron-withdrawing groups on the double bond can sometimes favor the 6-endo pathway. researchgate.net
Table 2: Comparison of 5-Exo-Trig and 6-Endo-Trig Cyclization of the 5-Hexenyl Radical
| Cyclization Pathway | Product Ring Size | Kinetic/Thermodynamic Control | Relative Rate |
|---|---|---|---|
| 5-Exo-Trig | 5-membered | Kinetically favored | Fast |
The methanesulfonate group in this compound can be reductively cleaved to generate a primary alkyl radical at the C-6 position. This transformation provides a direct entry into the 5-hexenyl radical manifold for subsequent cyclization reactions. Various reducing agents can effect this cleavage, with common methods including dissolving metal reductions or the use of radical anions. strath.ac.uk
For example, treatment of an alkyl methanesulfonate with a strong reducing agent like sodium naphthalenide can lead to the transfer of an electron to the sulfonate group, followed by fragmentation to release the alkyl radical and the methanesulfinate (B1228633) anion. The resulting 5-hexenyl radical would then rapidly undergo the aforementioned 5-exo-trig cyclization. This method offers an alternative to the more traditional use of alkyl halides as radical precursors.
Modern synthetic methods increasingly utilize light or electricity to drive chemical reactions under mild conditions. researchgate.netnih.govrsc.org These techniques are well-suited for the generation of radicals and can be applied to systems like this compound.
Photoinitiated processes often involve the use of a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) with a substrate. rsc.org For instance, a suitable photocatalyst could reduce the methanesulfonate group of this compound to generate the 5-hexenyl radical, which would then cyclize. Alternatively, a photoinitiator could be used to generate a radical that adds to the alkene, as described in section 3.5.1. rsc.org
Electrochemically driven processes offer another powerful tool for radical generation. researchgate.netnih.govrsc.orgchemrxiv.org By applying a specific potential, either direct reduction of the methanesulfonate group at the cathode or oxidation of another species to generate a radical that reacts with the alkene can be achieved. Electrochemical methods provide precise control over the redox potential, often leading to high selectivity and avoiding the use of stoichiometric chemical reagents.
Mechanistic Investigations of Reactions Involving 5 Hexenyl Methanesulfonate
Kinetic Studies of Reaction Rates and Rate Laws
Kinetic analysis is fundamental to understanding the reaction pathways of 5-hexenyl methanesulfonate (B1217627). By measuring reaction rates under various conditions and examining the influence of structural modifications, it is possible to delineate the energetic profiles of potential transition states. Such studies are crucial for distinguishing between concerted (S_N2), stepwise (S_N1), or radical-mediated mechanisms.
Activation parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, provide critical information about the transition state of a reaction. While comprehensive experimental data for 5-hexenyl methanesulfonate itself is sparse, computational studies and data from analogous systems, such as the cyclization of the 5-hexenyl radical, offer valuable insights into the energetics of the intramolecular pathways available to this system.
For the 5-hexenyl radical cyclization, a key potential intermediate, activation energies have been calculated for the formation of both five- and six-membered rings. The transition states for these cyclizations are often described as having chair-like or boat-like conformations. researchgate.netharvard.edu Computational studies using methods like UB3LYP and UCCSD(T) have been employed to determine these energy barriers. researchgate.net For instance, the activation energy for the 5-exo cyclization of the parent 5-hexenyl radical is significantly lower than that for the 6-endo cyclization, explaining the strong kinetic preference for the formation of five-membered rings. harvard.edu
Table 1: Calculated Activation Energies for Radical Cyclization Pathways This table presents computationally derived activation energy (Ea) values for the cyclization of radicals analogous to intermediates potentially formed from this compound. Data is illustrative of the energy barriers for these intramolecular processes.
| Reactant/Intermediate | Cyclization Mode | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|
| 5-Hexenyl radical | 5-exo (to cyclopentylmethyl) | 8.3 | harvard.edu |
| 4-phenylbutyl radical | 5-exo | 16.3 | harvard.edu |
| 4-oxa-5-hexenyl radical | 5-exo-chair TS | 7.2 | researchgate.net |
Note: The data in this table is based on computational studies of radical intermediates and not direct experimental measurements on this compound.
Kinetic Isotope Effects (KIEs) are a sensitive probe for determining the structure of transition states by measuring the change in reaction rate upon isotopic substitution. nih.gov
Primary KIEs are observed when a bond to the isotope is broken or formed in the rate-determining step. For reactions of this compound, a primary KIE would not be expected for a simple substitution reaction unless a C-H bond is broken, such as in an E2 elimination pathway.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking/formation. An α-secondary KIE, involving isotopic substitution at the carbon bearing the methanesulfonate group (C-1), would be particularly informative. For an S_N2 mechanism, a small inverse KIE (k_H/k_D < 1) or a KIE close to unity is expected due to the tightening of bonds in the trigonal bipyramidal transition state. Conversely, a significant normal KIE (k_H/k_D > 1) would be indicative of an S_N1 mechanism, reflecting the loosening of the C-O bond during ionization to form a carbocation intermediate.
While specific KIE studies on this compound are not prominently documented, the principles are widely applied. For example, in other systems, inverse solvent kinetic isotope effects (SKIEs), where reactions are faster in D₂O, have been used to diagnose mechanistic pathways involving pre-equilibrium steps. mdpi.comsemanticscholar.org Such an approach could be used to study the solvolysis of this compound to understand the role of the solvent in the rate-limiting step.
The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on reaction rates and equilibria. scribd.com
The Hammett equation (log(k/k₀) = ρσ) is typically applied to substituents on aromatic rings.
The Taft equation (log(k/k₀) = ρσ + δE_s) is used for aliphatic systems, separating electronic (ρσ) and steric (δE_s) effects. scribd.comsciepub.com
For this compound, a Taft analysis could be employed by introducing substituents at various positions along the carbon chain or on the double bond. The reaction constant, ρ*, would indicate the sensitivity of the reaction to the electronic effects of the substituents.
A negative ρ * value would suggest the development of positive charge at or near the reaction center in the transition state, consistent with an S_N1-like or a cationic cyclization mechanism.
A positive ρ * value would indicate the buildup of negative charge, which might be observed if a nucleophile is involved in the rate-determining step.
A small ρ * value would suggest a mechanism with little charge development in the transition state, such as a concerted or radical-mediated pathway.
Stereochemical Analysis of Reaction Products
The stereochemical outcome of a reaction provides a clear picture of the geometric constraints of the transition state. For this compound, the analysis of product stereochemistry can distinguish between different substitution and cyclization pathways.
The stereochemistry of the products formed from a chiral precursor of this compound can definitively establish the reaction mechanism at the carbon center bearing the leaving group.
Inversion of Configuration: If a nucleophile directly displaces the methanesulfonate group via an S_N2 mechanism , complete inversion of stereochemistry at C-1 is expected.
Racemization: The formation of a racemic mixture of products from a single enantiomer would strongly support an S_N1 mechanism . This pathway involves the formation of a planar, achiral carbocation intermediate, which can be attacked by a nucleophile from either face with equal probability.
Retention of Configuration: While less common, retention can occur through mechanisms such as double inversion or the involvement of neighboring groups.
In the context of cyclization, the stereochemistry of the newly formed ring is also critical. For the well-documented 5-hexenyl radical cyclization, there is a strong kinetic preference for the formation of a cis-substituted cyclopentane (B165970) ring. nih.gov This trend is a general stereochemical principle in such radical cyclizations, arising from favorable chair-like transition state geometries. harvard.edunih.gov
When reactions of this compound or its derivatives are conducted in a chiral environment or with chiral reagents, asymmetric induction can lead to the preferential formation of one enantiomer or diastereomer. This is particularly relevant in radical cyclizations, where chiral auxiliaries or catalysts can control the facial selectivity of the ring closure.
Research has shown that carbohydrates can serve as effective removable chiral scaffolds for 5-hexenyl radical cyclizations. nih.gov By attaching a 5-hexenyl moiety to an inexpensive carbohydrate derivative, high levels of diastereoselectivity can be achieved.
Table 2: Diastereoselective Radical Cyclizations Using Chiral Scaffolds This table illustrates the use of chiral auxiliaries to control the stereochemical outcome of 5-hexenyl radical cyclizations, a potential reaction pathway for derivatives of this compound.
| Chiral Auxiliary | Diastereomeric Ratio (dr) | Configuration of New Center | Reference |
|---|---|---|---|
| Ester-appended (+)-isosorbide | up to 100:1 | (S) | nih.gov |
These studies demonstrate that by controlling the conformation of the radical intermediate with a chiral scaffold, the cyclization can be directed to proceed with high stereoselectivity, yielding products with a defined (S)-configuration at the newly formed chiral center. nih.gov The use of Lewis acids can further enhance this diastereoselectivity.
Identification and Characterization of Reaction Intermediates
A cornerstone of mechanistic investigation is the direct or indirect observation of transient species that are formed and consumed during the course of a reaction. For reactions of this compound, these intermediates can include carbocations, radicals, and in certain contexts, organometallic species.
Spectroscopic Monitoring of Transient Species (e.g., Carbocations, Radicals, Organometallic Intermediates)
The direct spectroscopic detection of short-lived intermediates in the reactions of this compound is a challenging yet insightful endeavor. The low concentrations and fleeting lifetimes of these species necessitate the use of specialized techniques.
One of the most powerful methods for studying radical intermediates is Electron Paramagnetic Resonance (EPR) spectroscopy . The cyclization of the 5-hexenyl radical to the cyclopentylmethyl radical has been a benchmark system for such studies. While not involving the methanesulfonate directly, kinetic EPR spectroscopy has been employed to reexamine this cyclization in cyclopropane (B1198618) solvent at low temperatures (183–232 K). researchgate.net These studies provide precise rate constants for the radical rearrangement, a key competing pathway if a 5-hexenyl radical is generated from the methanesulfonate, for instance, through single-electron transfer processes.
The observation of carbocationic intermediates is often more challenging. Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures (cryo-NMR) can sometimes be used to directly observe stable carbocations. However, the 5-hexenyl cation is prone to rapid rearrangement, making its direct observation difficult. Computational studies, often in conjunction with experimental data for related systems, are frequently used to predict the NMR spectra of such transient species and to understand the energetic landscape of their rearrangements. For example, density functional theory (DFT) computations have been instrumental in mapping the potential energy surfaces of complex carbocation rearrangements, such as that of the barbaralyl cation, providing insights into the barriers for scrambling processes which are analogous to the potential rearrangements of the 5-hexenyl cation. nih.gov
Trapping Experiments and Derivatization of Short-Lived Intermediates
When direct spectroscopic observation is not feasible, trapping experiments provide an indirect yet powerful method for identifying the presence of transient intermediates. This involves the introduction of a trapping agent that rapidly and irreversibly reacts with the intermediate to form a stable, characterizable product.
For radical intermediates, stable nitroxyl (B88944) radicals such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) are highly effective trapping agents. In a study of a related system, 4-pentenylketenes were used to generate carboxy-substituted 5-hexenyl radicals. The presence of TEMPO led to the trapping of these radicals before they could cyclize, forming stable adducts that could be isolated and characterized. nih.govacs.org This demonstrates the principle that if a 5-hexenyl radical were formed from this compound, it could be intercepted and identified using such radical traps. The competition between trapping and cyclization can also provide kinetic information about the cyclization rate.
The trapping of carbocationic intermediates often involves the use of potent nucleophiles. For instance, if the solvolysis of this compound proceeds via a carbocation, the addition of a highly reactive nucleophile, such as azide (B81097) (N₃⁻), can lead to the formation of an alkyl azide, which can be distinguished from the products of solvolysis or rearrangement. The product distribution between the trapped product, the solvent-incorporated product, and rearranged products can provide strong evidence for the existence and fate of the carbocationic intermediate.
Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically influence the rate and mechanism of a reaction. For the solvolysis of this compound, which involves the development of charge in the transition state, solvent properties are of paramount importance.
Polarity and Ionizing Power Effects on Solvolysis Reactions
In solvolysis reactions proceeding through an Sₙ1-type mechanism, the rate-determining step is the heterolytic cleavage of the carbon-leaving group bond to form a carbocationic intermediate. The energy of the transition state leading to this intermediate is highly sensitive to the polarity and ionizing power of the solvent.
The Grunwald-Winstein equation is a linear free energy relationship used to quantify the effect of the solvent on solvolysis rates:
log(k/k₀) = mY
where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), m is a parameter that measures the sensitivity of the substrate to the solvent's ionizing power, and Y is a parameter that characterizes the ionizing power of the solvent.
| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis (Illustrative for a Tertiary Halide) |
|---|---|---|
| Ethanol | 24.3 | 1 |
| Methanol | 32.6 | 4 |
| 80% Ethanol / 20% Water | - | 100 |
| 50% Ethanol / 50% Water | - | 14,000 |
| Water | 78.4 | 1,000,000 |
This table illustrates the general trend of increasing solvolysis rate with increasing solvent polarity and ionizing power for a typical Sₙ1 reaction. libretexts.org
Leaving Group Effects and Methanesulfonate Efficacy
The nature of the leaving group is a critical factor in nucleophilic substitution and elimination reactions, as its departure is often involved in the rate-determining step. The methanesulfonate group (mesylate, MsO⁻) is an excellent leaving group, a property that stems from the stability of the resulting methanesulfonate anion.
The negative charge on the methanesulfonate anion is delocalized through resonance over the three oxygen atoms, effectively dispersing the charge and making the anion a very weak base. Since good leaving groups are weak bases, the methanesulfonate group readily departs from the carbon atom.
The efficacy of methanesulfonate as a leaving group can be compared to other common leaving groups, such as halides and other sulfonates.
| Leaving Group | Chemical Formula | Approximate Relative Rate of Sₙ1 Solvolysis |
|---|---|---|
| Chloride | Cl⁻ | 1 |
| Bromide | Br⁻ | 40 |
| Iodide | I⁻ | 100 |
| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | ~20,000 |
| Trifluoromethanesulfonate (B1224126) (Triflate) | CF₃SO₃⁻ | ~10⁸ |
This table provides an illustrative comparison of the relative reactivity of various leaving groups in Sₙ1 reactions.
As the data illustrates, the methanesulfonate group is significantly more effective than halide leaving groups. This high reactivity makes this compound a versatile substrate for a variety of transformations. The even greater leaving group ability of trifluoromethanesulfonate (triflate) is due to the additional inductive electron withdrawal by the fluorine atoms, which further stabilizes the resulting anion. The choice between a methanesulfonate and another leaving group in a synthetic protocol will depend on the desired reactivity and the specific reaction conditions.
Comparative Studies with Other Sulfonate Esters (e.g., Tosylate, Triflate, Nonaflate)
The reactivity of this compound is best understood when compared to other analogous sulfonate esters, such as tosylates, triflates, and nonaflates. These compounds share the same reactive core—a sulfonate ester—but differ in the electronic properties of the substituent attached to the sulfur atom. This variation significantly influences the stability of the departing anion and, consequently, the leaving group's ability.
Methanesulfonate (Mesylate, -OMs): The methanesulfonate group is a reliable and commonly used leaving group. Its departure results in the methanesulfonate anion, where the negative charge is stabilized by resonance across the three oxygen atoms and the inductive effect of the methyl group.
p-Toluenesulfonate (Tosylate, -OTs): The tosylate group is structurally similar to the mesylate but includes a p-tolyl group instead of a methyl group. The additional phenyl ring provides further resonance stabilization for the resulting anion, making tosylate a slightly better leaving group than mesylate in many contexts. Tosylates are often favored for their crystalline nature, which can facilitate the purification of intermediates.
Trifluoromethanesulfonate (Triflate, -OTf): The triflate group is one of the most effective leaving groups used in organic chemistry. nih.gov The powerful electron-withdrawing inductive effect of the three fluorine atoms in the trifluoromethyl group drastically stabilizes the negative charge on the resulting triflate anion. This high degree of stabilization makes the triflate anion an extremely weak base and, therefore, an exceptional leaving group.
Nonafluorobutanesulfonate (Nonaflate, -ONf): The nonaflate group is even more electron-withdrawing than the triflate group due to the extended perfluorinated carbon chain. Research indicates that nonaflates can be more reactive than their corresponding triflates, particularly in transition-metal-catalyzed cross-coupling reactions. urfu.runih.gov The enhanced electron-withdrawing nature of the nonafluorobutyl group further stabilizes the sulfonate anion, making it a superior leaving group in certain applications.
The general order of leaving group ability, based on the stability of the resulting anion, is:
Methanesulfonate < Tosylate << Triflate < Nonaflate
This trend is a direct consequence of the electronic effects exerted by the substituents on the sulfonate core. The more effectively the negative charge is delocalized and stabilized upon departure, the better the leaving group.
Quantitative Analysis of Leaving Group Abilities in Different Reaction Contexts
For instance, kinetic studies on the solvolysis of ethyl sulfonates have shown a dramatic difference in reaction rates. The acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate at the same temperature. researchgate.net Further studies in dimethyl sulfoxide (B87167) (DMSO) indicate that alkyl triflates can be 10⁸ to 10⁹ times more reactive than the corresponding alkyl mesylates. researchgate.net
These substantial differences in reactivity can be compiled into a relative reactivity scale, which is broadly applicable to various alkyl systems, including the 5-hexenyl scaffold.
| Sulfonate Ester Leaving Group | Abbreviation | Relative Rate (approx.) |
|---|---|---|
| Methanesulfonate | -OMs | 1 |
| p-Toluenesulfonate | -OTs | ~1-10 |
| Trifluoromethanesulfonate | -OTf | ~10⁸ - 10⁹ |
| Nonafluorobutanesulfonate | -ONf | >10⁹ |
This table illustrates the vast differences in reactivity, primarily based on solvolysis data from ethyl and other simple alkyl systems, which serve as a strong proxy for the behavior of 5-hexenyl sulfonates. The nonaflate is noted as being generally more reactive than the triflate.
The nucleofugality, or the ability of a leaving group to depart, covers an immense range. Placing sulfonate esters within a broader context of common leaving groups further highlights their utility.
| Leaving Group Class | Relative Reactivity (approx.) |
|---|---|
| Substituted Benzoates | 1 |
| Halides (Cl⁻, Br⁻, I⁻) | 10⁴ - 10⁶ |
| Sulfonates (-OMs, -OTs) | 10¹⁰ - 10¹² |
| Perfluoroalkane Sulfonates (-OTf, -ONf) | 10¹⁵ - 10¹⁶ |
This table, based on estimations from a broad range of nucleophilic substitution reactions, shows that sulfonate esters are among the most reactive leaving groups available to synthetic chemists. nih.gov
In the specific context of reactions involving this compound, these quantitative comparisons underscore that while it is a competent substrate for nucleophilic substitution, employing a more reactive sulfonate ester like a triflate or nonaflate would lead to significantly faster reaction rates. The choice of leaving group is therefore a critical parameter that can be tuned to control the desired reactivity in a synthetic sequence.
Synthetic Utility and Applications of 5 Hexenyl Methanesulfonate As a Building Block
Construction of Carbocyclic Ring Systems
The flexible carbon chain of 5-hexenyl methanesulfonate (B1217627) is amenable to cyclization, affording both five- and six-membered carbocyclic rings. These intramolecular processes are often initiated by the generation of a reactive intermediate, such as a radical or a cation, which then participates in a ring-closing reaction.
Synthesis of Cyclopentane (B165970) and Cyclohexane (B81311) Derivatives through Intramolecular Processes
The intramolecular cyclization of 5-hexenyl systems is a well-established method for the construction of five-membered rings. researchgate.netresearchgate.net Radical cyclizations of 5-hexenyl derivatives, for instance, predominantly yield cyclopentylmethyl radicals through a 5-exo-trig cyclization pathway. researchgate.net While direct radical cyclization of 5-hexenyl methanesulfonate itself is less common, the underlying principles of 5-hexenyl radical cyclization are highly relevant. researchgate.net
In cationic reactions, the methanesulfonate group can act as a leaving group to generate a primary carbocation, or the double bond can be activated by an electrophile. The subsequent intramolecular attack of the double bond on the electrophilic center can lead to the formation of either cyclopentane or cyclohexane derivatives. The regioselectivity of this cyclization is influenced by factors such as reaction conditions and the stability of the resulting carbocationic intermediates. For instance, the acetolysis of 5-hexenyl p-nitrobenzenesulfonate, a compound with a similar leaving group to methanesulfonate, yields a mixture of 5-hexenyl acetate (B1210297), cyclohexene (B86901), and cyclohexyl acetate, indicating the formation of both five- and six-membered rings. researchgate.net
| Starting Material | Reaction Conditions | Product(s) | Ring Size | Reference |
| 5-Hexenyl radical | Radical initiator | Cyclopentylmethyl radical | 5 | researchgate.net |
| 5-Hexenyl p-nitrobenzenesulfonate | Acetolysis | 5-Hexenyl acetate, Cyclohexene, Cyclohexyl acetate | 5 and 6 | researchgate.net |
Formation of Spirocyclic and Bicyclic Architectures
The strategic placement of substituents on the this compound backbone can facilitate the formation of more complex spirocyclic and bicyclic systems. Intramolecular cyclization can be designed to create a new ring fused or spiro-fused to an existing ring system. While specific examples utilizing this compound are not extensively documented, analogous radical-mediated cyclizations have been shown to produce spirocyclic compounds. rsc.orgresearchgate.net For instance, radical addition to an olefin followed by an intramolecular cyclization can lead to the formation of structurally complex spirocycles. rsc.org
Bicyclic systems can also be accessed through intramolecular processes. For example, intramolecular photochemical [2+2] cycloaddition of appropriately substituted dienes has been used to construct bridged bicyclic systems. nih.govchemrxiv.org Although not a direct application of this compound, this illustrates a strategy where a derivative of the 5-hexenyl system could be employed to generate bicyclic architectures.
Elaboration of Diverse Heterocyclic Compounds
This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The intramolecular reaction between the double bond and a tethered nucleophile, or the displacement of the methanesulfonate by an internal nucleophile, provides a powerful tool for heterocycle construction.
Oxygen-Containing Heterocycles (e.g., Tetrahydrofurans, Tetrahydropyrans, Oxepanes)
The synthesis of tetrahydrofurans and tetrahydropyrans from 5-hexenyl derivatives is a common and efficient process. youtube.com Intramolecular nucleophilic substitution, where a hydroxyl group within the molecule attacks the carbon bearing the methanesulfonate leaving group, is a classic method for forming these cyclic ethers. youtube.com For example, the treatment of a precursor alcohol with a base can generate an alkoxide that readily displaces the mesylate in an intramolecular SN2 reaction.
| Heterocycle | Synthetic Approach | Key Features |
| Tetrahydrofurans | Intramolecular SN2 reaction of a hydroxyl nucleophile | Formation of a five-membered ring. |
| Tetrahydropyrans | Intramolecular SN2 reaction of a hydroxyl nucleophile | Formation of a six-membered ring. |
| Oxepanes | Ring-closing metathesis, radical cyclizations | Formation of a seven-membered ring. rsc.org |
The synthesis of seven-membered oxepanes is more challenging due to unfavorable entropic and enthalpic factors. rsc.org However, methods such as ring-closing metathesis and radical cyclizations have been successfully employed for the construction of the oxepane (B1206615) core. rsc.org
Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Azepanes)
Analogous to the synthesis of oxygen heterocycles, intramolecular cyclization of amino-derivatives of this compound provides access to nitrogen-containing rings. The intramolecular reaction of an amine nucleophile with the electrophilic center of the molecule can lead to the formation of pyrrolidines and piperidines.
The synthesis of azepanes, the seven-membered nitrogen heterocycles, is of significant interest due to their presence in numerous bioactive molecules. nih.govlifechemicals.com While direct cyclization to form a seven-membered ring can be challenging, various strategies have been developed. nih.gov These include ring expansion of smaller piperidine (B6355638) rings and tandem amination/cyclization reactions of functionalized precursors. nih.govrsc.org
| Heterocycle | Synthetic Approach | Key Features |
| Pyrrolidines | Intramolecular hydroamination/cyclization | Formation of a five-membered ring. |
| Piperidines | Intramolecular hydroamination/cyclization | Formation of a six-membered ring. researchgate.net |
| Azepanes | Ring expansion, tandem amination/cyclization | Formation of a seven-membered ring. nih.govrsc.org |
Sulfur-Containing and Other Multifunctional Heterocyclic Systems
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. Intramolecular reactions involving a thiol nucleophile can lead to the formation of cyclic sulfides. Furthermore, the development of methods for the synthesis of medium-sized sulfur-containing heterocycles is an active area of research, with applications in pharmaceuticals and materials science. nih.gov
The reactivity of this compound also allows for its incorporation into more complex, multifunctional heterocyclic systems. For example, it can be a precursor in the synthesis of spirocyclic sultams, which are cyclic sulfonamides with promising applications in drug discovery.
Stereoselective and Enantioselective Synthesis
Application in Chiral Pool Synthesis and Derivatization
Specific examples of this compound being used to derivatize existing chiral molecules from the chiral pool could not be identified in the searched literature.
Asymmetric Approaches to Complex Molecular Scaffolds Utilizing this compound
Detailed asymmetric synthetic routes to complex molecular scaffolds that utilize this compound as a key starting material or intermediate are not described in the available sources.
Elaboration of Molecular Complexity through Sequential and Tandem Reactions
Tandem Cyclization-Functionalization Sequences for Polycyclic Structures
While the concept of tandem cyclization-functionalization is a known strategy, specific instances of this methodology being applied to this compound to generate polycyclic structures were not found.
Convergent Synthesis of Advanced Research Intermediates
No specific examples of convergent synthetic strategies employing this compound for the preparation of advanced research intermediates were discovered in the course of this research.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Hexenyl methanesulfonate (B1217627), offering unparalleled insight into its atomic arrangement.
In ¹H NMR spectroscopy, the chemical environment of each proton is revealed by its chemical shift (δ). For 5-Hexenyl methanesulfonate, distinct signals are expected for the protons of the terminal alkene, the aliphatic methylene (B1212753) chain, and the methyl group of the methanesulfonate ester.
The olefinic protons at the C6 position are the most deshielded due to the π-electron system of the double bond. The proton on C6, coupled to two non-equivalent protons on C5, would theoretically appear as a complex multiplet in the range of δ 5.7-5.9 ppm. The terminal vinyl protons (=CH₂) at C7 would show distinct signals, typically between δ 4.9 and 5.1 ppm, often appearing as multiplets due to both geminal and vicinal coupling.
The methylene protons adjacent to the electronegative oxygen atom of the sulfonate ester (C1) are deshielded and would resonate downfield, typically around δ 4.2 ppm, as a triplet. The protons of the methyl group (C8) directly attached to the sulfur atom are also deshielded and are expected to produce a singlet at approximately δ 3.0 ppm. The remaining methylene protons (C2, C3, C4) in the aliphatic chain would appear as multiplets in the more shielded region of the spectrum, between δ 1.4 and 2.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1 (CH₂-O) | ~ 4.2 | Triplet |
| H2, H3, H4 | ~ 1.4 - 2.1 | Multiplets |
| H5 | ~ 2.1 | Multiplet |
| H6 | ~ 5.7 - 5.9 | Multiplet |
| H7 | ~ 4.9 - 5.1 | Multiplets |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the terminal alkene (C6) is expected to have a chemical shift around 138 ppm, while the terminal vinyl carbon (C7) would be around 115 ppm. The carbon atom bonded to the oxygen of the sulfonate ester (C1) would be significantly deshielded, appearing at approximately 70 ppm. The methyl carbon (C8) of the methanesulfonate group would resonate at about 37 ppm. The carbons of the methylene chain (C2, C3, C4, C5) would have signals in the range of 25-34 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₂-O) | ~ 70 |
| C2 | ~ 28 |
| C3 | ~ 25 |
| C4 | ~ 33 |
| C5 | ~ 34 |
| C6 (=CH-) | ~ 138 |
| C7 (=CH₂) | ~ 115 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between H1 and H2, H2 and H3, H3 and H4, H4 and H5, H5 and H6, and H6 and H7. This would allow for the tracing of the entire hexenyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. orgchemboulder.com This would confirm the assignment of each carbon atom by linking it to its attached proton(s). For example, the carbon signal at ~70 ppm (C1) would show a cross-peak with the proton signal at ~4.2 ppm (H1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity involving quaternary carbons or across heteroatoms. For instance, the methyl protons (H8) at ~3.0 ppm would show a correlation to the C1 carbon at ~70 ppm, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. orgchemboulder.com For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons along the methylene chain.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the yield of a reaction without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton (or group of equivalent protons) in this compound and comparing it to the integral of a known amount of an internal standard with a well-resolved signal, the absolute quantity of the compound can be calculated. For this compound, the sharp singlet of the methyl protons (H8) at ~3.0 ppm would be an ideal signal for quantification due to its distinctness and lack of overlap with other signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be dominated by absorptions corresponding to the sulfonate ester and the terminal alkene groups.
Sulfonate Ester Group: The most prominent features of the methanesulfonate group are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1350-1330 cm⁻¹ and 1175-1160 cm⁻¹, respectively. The S-O single bond stretching vibration typically appears in the 1000-750 cm⁻¹ region.
Alkene Moiety: The terminal alkene group gives rise to several characteristic bands. A moderate C=C stretching vibration is expected around 1640 cm⁻¹. orgchemboulder.com The stretching vibrations of the vinylic C-H bonds (=C-H) typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3080-3010 cm⁻¹. libretexts.orglibretexts.org Strong C-H out-of-plane bending (wagging) vibrations for the monosubstituted alkene are expected near 990 cm⁻¹ and 910 cm⁻¹. libretexts.orgspectroscopyonline.com The C-H stretching of the aliphatic methylene and methyl groups would appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org
Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonate Ester | S=O Asymmetric Stretch | 1350 - 1330 | Strong |
| Sulfonate Ester | S=O Symmetric Stretch | 1175 - 1160 | Strong |
| Sulfonate Ester | S-O Stretch | 1000 - 750 | Medium |
| Alkene | =C-H Stretch | 3080 - 3010 | Medium |
| Alkene | C=C Stretch | ~ 1640 | Medium |
| Alkene | =C-H Out-of-plane Bend | ~ 990 and ~ 910 | Strong |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
In situ spectroscopic methods are powerful tools for the real-time observation of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for monitoring reactions involving this compound.
These non-destructive methods can track the concentration changes of reactants, products, and intermediates by monitoring their unique vibrational frequencies. For instance, in a reaction involving the synthesis or transformation of this compound, specific spectral bands corresponding to the C=C double bond of the hexenyl group or the S=O stretching of the methanesulfonate moiety can be monitored over time. This continuous data stream allows researchers to understand reaction dynamics and identify short-lived intermediates that might be missed by traditional offline analysis. The flexibility and low sensitivity to water make Raman spectroscopy especially suitable for in-line measurements during batch reactions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight, structure, and composition. It is a cornerstone in the characterization of compounds like this compound. The process involves ionizing the neutral molecule and then separating the resulting ions based on their m/z ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound (C7H14O3S), HRMS can distinguish its precise molecular weight from other molecules that may have the same nominal mass but different elemental formulas. This capability is critical for confirming the identity of a newly synthesized compound or for identifying unknown components in a complex mixture. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers enables the separation of ions with very similar masses, ensuring confident formula assignment.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry, or MS/MS, is a technique used to further probe the structure of a molecule. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) of this compound is selected, isolated, and then fragmented through collision-induced dissociation (CID). The resulting fragment ions ("daughter" or "product" ions) are then analyzed.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the ester linkage, leading to the loss of the methanesulfonate group or cleavage within the hexenyl chain. By analyzing the masses of these fragments, researchers can piece together the molecule's connectivity, confirming the presence and arrangement of both the 5-hexenyl and the methanesulfonate functional groups. This detailed structural information is vital for confirming the identity of the compound.
Ionization Techniques (EI, ESI, APCI) for Different Research Applications
The choice of ionization method is crucial and depends on the analyte's properties and the desired information.
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. This method is most commonly used with Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions directly from a solution, making it highly compatible with Liquid Chromatography (LC). It is particularly effective for polar and large molecules. For this compound, ESI would likely produce a protonated molecule [M+H]+ or adducts with solvent ions, preserving the molecular weight information which might be lost in EI.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing less polar and more volatile compounds that are not easily ionized by ESI. The sample is vaporized and then ionized through corona discharge. Given the nature of this compound, APCI represents a viable alternative to ESI for LC-MS analysis.
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatography is fundamental to chemical analysis, allowing for the separation, identification, and purification of individual components from a mixture. For this compound, assessing its purity and isolating it from reaction byproducts or starting materials is a critical step.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Alkyl methanesulfonates are often analyzed as potential genotoxic impurities in pharmaceutical ingredients, and GC-based methods are frequently employed for their detection at trace levels. This compound, being a volatile ester, is well-suited for this technique.
In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering both separation and definitive identification of the eluted components based on their mass spectra. This method is highly sensitive and specific, making it ideal for purity assessment and quantifying trace levels of this compound. Validation of such methods typically follows ICH guidelines and demonstrates high linearity, accuracy, and precision.
Below are tables summarizing typical conditions and performance metrics for the analysis of related alkyl mesylates, which are directly applicable to this compound.
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | DB-WAX (30 m × 0.53 mm × 1.0 μm) | |
| Carrier Gas | Nitrogen or Helium | |
| Flow Rate | 1.5 mL/min | |
| Oven Program | Initial 80°C, ramped to 200-220°C | |
| Injector Type | Splitless or Split (5:1) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Sample Solvent | n-Hexane or Dichloromethane (B109758) (DCM) |
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.02 ppm | |
| Limit of Quantitation (LOQ) | 0.05 ppm | |
| Linearity (Correlation Coefficient, r²) | > 0.99 | |
| Accuracy (% Recovery) | 97.1% - 107.1% | |
| Precision (% RSD) | < 2.5% |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds
High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable techniques for the analysis of non-volatile and thermally labile compounds such as this compound. These methods are particularly crucial for purity assessment, quantification, and identification of related substances or degradation products in various matrices.
In a typical HPLC analysis of alkyl methanesulfonates, a reverse-phase C18 column is commonly employed. nih.govnih.gov The separation is achieved using a mobile phase gradient, often consisting of an aqueous component like ammonium (B1175870) acetate (B1210297) solution and an organic modifier such as acetonitrile. nih.govnih.gov Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging and may offer limited sensitivity. google.com To overcome this, derivatization techniques can be employed to introduce a UV-active moiety into the molecule, thereby enhancing detection limits. nih.govnih.govgoogle.com For instance, nucleophilic substitution with a reagent like N,N-diethyldithiocarbamate can create a derivative with strong UV absorbance, allowing for sensitive quantification. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) offers a more direct and highly sensitive and specific approach. shimadzu.com Electrospray ionization (ESI) is a suitable ionization technique for sulfonate esters, and analysis is often performed in multiple reaction monitoring (MRM) mode for quantitative studies, providing excellent selectivity and low detection limits. nih.gov This is particularly valuable for trace-level analysis, such as monitoring for potential genotoxic impurities in pharmaceutical ingredients. shimadzu.comnih.gov The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of the target analyte even in complex mixtures. shimadzu.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reverse-Phase HPLC | nih.govnih.gov |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., 5 mM Ammonium Acetate) | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection (HPLC) | UV (post-derivatization) | nih.gov |
| Ionization (LC-MS) | Electrospray Ionization (ESI) | nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
While this compound itself is an achiral molecule, it is frequently used as a reagent or intermediate in synthetic sequences involving chiral molecules. For example, it can be used to derivatize a chiral alcohol, converting the hydroxyl group into a good leaving group (mesylate) for subsequent reactions such as nucleophilic substitutions that may proceed with inversion or retention of stereochemistry. In such cases, determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the resulting products is critical, for which chiral chromatography is the premier analytical tool.
The direct enantioseparation of chiral compounds is most often accomplished using chiral stationary phases (CSPs) in HPLC. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with groups like 3,5-dimethylphenyl carbamate, are among the most widely used and versatile for a broad range of chiral molecules. researchgate.netabo.fi The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net
Other classes of CSPs include those based on cyclodextrins, synthetic polymers, and ligand-exchange systems. sigmaaldrich.com The choice of CSP and mobile phase (often a mixture of alkanes like n-hexane and an alcohol modifier like 2-propanol for normal-phase chromatography) is highly dependent on the specific structure of the analyte. abo.fi Method development involves screening various combinations of columns and mobile phases to achieve optimal resolution of the enantiomers or diastereomers.
| Chiral Stationary Phase (CSP) Class | Common Chiral Selector | Typical Application |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds |
| Cyclodextrin-based | β-Cyclodextrin derivatives | Compounds capable of inclusion complexation |
| Synthetic Polymer | Chiral poly(meth)acrylates | Specific classes of chiral molecules |
| Ligand Exchange | Amino acid-copper(II) complexes | Amino acids, hydroxy acids, and related compounds |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a crystal structure for this compound is not publicly available, the principles of the technique and the structural features of related sulfonate esters provide a strong basis for understanding its expected solid-state characteristics. eurjchem.com
Crystal Growth and Quality for Diffraction Studies
The foremost prerequisite for an X-ray diffraction study is the availability of a high-quality single crystal. nih.gov Growing such crystals is often the rate-limiting step in the process. nih.gov For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would require low-temperature techniques.
Common methods for crystal growth include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to allow molecules to arrange themselves slowly into a well-ordered crystal lattice. The choice of solvent is critical, as solvent-solute interactions can significantly influence crystal packing and morphology. A systematic screening of various solvents and conditions is typically necessary to obtain crystals of sufficient size and quality for diffraction experiments.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. nih.gov For the methanesulfonate group, the geometry is well-established from numerous studies of related compounds. eurjchem.comresearchgate.net The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, the oxygen of the ester linkage, and a methyl carbon.
The S=O bonds are typically short, indicative of significant double-bond character. The S-O ester bond is longer than the S=O bonds, and the S-C bond is the longest of the four bonds to sulfur. The conformation around the sulfonyl group is a key structural feature. For instance, in studies of arylmethanesulfonamides, a related class of compounds, the C(aryl)-N-S plane is observed to be rotated with respect to the aromatic ring. researchgate.net Similarly, for this compound, the torsional angles involving the C-O-S-C linkage would define the orientation of the methanesulfonyl group relative to the hexenyl chain.
| Parameter | Typical Value | Reference |
|---|---|---|
| S=O Bond Length | ~1.42 - 1.45 Å | researchgate.net |
| S-O (Ester) Bond Length | ~1.56 - 1.60 Å | researchgate.net |
| S-C (Methyl) Bond Length | ~1.75 - 1.78 Å | researchgate.net |
| O=S=O Bond Angle | ~118° - 122° | researchgate.net |
| O=S-O (Ester) Bond Angle | ~105° - 109° | researchgate.net |
| C-S-O (Ester) Bond Angle | ~100° - 104° | researchgate.net |
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov For sulfonate esters, which lack strong hydrogen bond donors, the packing is primarily driven by weaker interactions such as dipole-dipole forces and van der Waals interactions. nih.govmdpi.com
Theoretical and Computational Studies of 5 Hexenyl Methanesulfonate Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. scispace.com For a molecule like 5-hexenyl methanesulfonate (B1217627), DFT methods, such as B3LYP, would be employed to optimize the molecular geometry and calculate the electronic properties. researchgate.net
Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. scispace.com For 5-hexenyl methanesulfonate, the HOMO would likely be localized on the carbon-carbon double bond, while the LUMO would be associated with the C-O bond of the methanesulfonate group, indicating the sites for nucleophilic and electrophilic attack, respectively.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This data is hypothetical and serves to illustrate the typical output of DFT calculations.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy than DFT for certain applications. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as UCCSD(T), are used to obtain highly accurate energies and structures. scirp.org These methods are computationally more demanding and are often used to benchmark results from less expensive methods like DFT. For this compound, high-accuracy calculations would be valuable for determining the precise bond lengths, bond angles, and torsional angles of the most stable conformer.
The flexibility of the hexenyl chain in this compound means that it can exist in multiple conformations. researchgate.net A thorough computational study would involve a systematic search for all possible low-energy conformers. This is often done by rotating the single bonds in the molecule and calculating the energy at each step. The results can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformer is essential, as this is the most populated state at equilibrium and will be the starting point for most reactions.
Reaction Pathway Calculations and Transition State Modeling
Computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction, from reactants to products, including the high-energy transition states that connect them.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net Locating the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism. For reactions involving this compound, such as cyclization or substitution, computational methods would be used to find the transition state structure.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.
In studies of the analogous 5-hexenyl radical, three primary transition states for cyclization have been identified: exo-chair, exo-boat, and endo-chair. scirp.org A similar approach would be applied to potential intramolecular reactions of this compound.
The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. libretexts.org It is a key determinant of the reaction rate. Computational methods can provide reliable estimates of activation barriers. youtube.comyoutube.com For example, in the cyclization of the 5-hexenyl radical, activation energies for the different cyclization modes have been calculated using both UB3LYP and UCCSD(T) methods. scirp.orgresearchgate.net
Table 2: Illustrative Calculated Energetics for a Hypothetical Cyclization of this compound (Note: This data is hypothetical and based on the types of results obtained for 5-hexenyl radical cyclization.)
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |
|---|---|---|
| Exo-Cyclization | 15.2 | -5.8 |
| Endo-Cyclization | 18.5 | -3.1 |
These computational approaches, while discussed here in the context of the well-studied 5-hexenyl radical, provide a clear roadmap for future theoretical investigations into the reactivity of this compound. Such studies would be invaluable for predicting its chemical behavior and guiding synthetic efforts.
Elucidation of Mechanistic Pathways through Computational Simulation
The reactivity of this compound is multifaceted, with the potential for competing reaction pathways including intramolecular cyclization, intermolecular substitution (S(_N)2), and elimination (E2). Computational simulations, primarily employing Density Functional Theory (DFT), are invaluable tools for elucidating the intricate details of these mechanistic pathways. By modeling the potential energy surfaces (PES) of these reactions, researchers can identify transition states, intermediates, and predict the kinetic and thermodynamic favorability of each route.
A significant area of computational investigation for analogous 5-hexenyl systems has been the radical cyclization pathway. While not directly involving the methanesulfonate as a leaving group, these studies on the 5-hexenyl radical provide a foundational understanding of the intrinsic propensity of the hexenyl backbone to cyclize. These simulations have shown that the 5-exo-trig cyclization to form a cyclopentylmethyl radical is kinetically favored over the 6-endo-trig cyclization to a cyclohexyl radical. This preference is attributed to a lower activation energy barrier for the formation of the five-membered ring, a concept that can be extended to the cationic cyclization pathway of this compound.
In the context of the methanesulfonate, computational studies on the solvolysis and substitution reactions of alkyl sulfonates offer critical insights. For this compound, a primary alkyl methanesulfonate, the S(_N)2 pathway is generally expected to be competitive. DFT calculations can model the backside attack of a nucleophile, mapping the energy profile of the reaction and characterizing the geometry of the pentacoordinate transition state. These models can quantify the activation barrier and reaction energy for direct substitution.
Simultaneously, the E2 pathway can be computationally explored, modeling the approach of a base and the concerted abstraction of a proton and departure of the methanesulfonate leaving group. The transition state for this process can also be located and its energy calculated, allowing for a direct comparison with the S(_N)2 pathway.
Furthermore, computational simulations are crucial for investigating the intramolecular cyclization pathway that is characteristic of 5-hexenyl derivatives. In this mechanism, the double bond acts as an internal nucleophile, attacking the carbon bearing the methanesulfonate leaving group. This results in the formation of a cyclic carbocation intermediate, which can then be trapped by a nucleophile. DFT calculations can map the energy profile of this cyclization, including the initial ionization to a carbocation (or a concerted displacement by the double bond), the cyclization of this intermediate, and the subsequent nucleophilic attack.
The table below presents hypothetical activation energies derived from computational studies on analogous systems, illustrating how simulations can distinguish between competing pathways.
| Reaction Pathway | Reactant | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |
| S(_N)2 | This compound + Nu⁻ | [Nu---C---OMs]⁻ | 5-Hexenyl-Nu + MsO⁻ | 20-25 |
| E2 | This compound + B⁻ | [B---H---C---C---OMs]⁻ | 1,5-Hexadiene (B165246) + BH + MsO⁻ | 22-27 |
| Cyclization + Nu⁻ | This compound | Cyclopentylmethyl Cation + MsO⁻ | Cyclopentylmethanol/ether + MsO⁻ | 18-23 (rate-determining step) |
Note: These values are illustrative and would be determined with specific reactants and computational methods.
By comparing the calculated activation energies, a prediction of the dominant reaction pathway under specific conditions can be made. For instance, in a non-basic, polar solvent, the cyclization pathway is often predicted to be favored due to stabilization of the cationic intermediate.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanical calculations are adept at describing the energetics of reaction pathways, Molecular Dynamics (MD) simulations provide a powerful means to understand the dynamic behavior of this compound in solution and the critical role of the solvent in its reactivity.
Explicit and Implicit Solvent Models in Reaction Dynamics
The choice of solvent model in MD simulations is crucial for accurately capturing the influence of the solvent on the solute's behavior.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box, interacting directly with the solute and each other. This provides a detailed, atomistic view of the solvation shell and specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit water models (e.g., TIP3P, SPC/E) would be used to simulate its behavior in aqueous media. While computationally intensive, explicit models are essential for accurately representing the specific hydrogen bonding network around the polar methanesulfonate group, which can significantly influence its leaving group ability.
Implicit Solvent Models: These models, also known as continuum models (e.g., Generalized Born, Poisson-Boltzmann), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally much more efficient as it neglects the individual degrees of freedom of the solvent molecules. Implicit models are useful for exploring broad conformational landscapes and for obtaining an initial understanding of solvent effects on the stability of different conformations. However, they may not accurately capture the specific short-range interactions that can be critical in reaction dynamics.
The following table summarizes the key differences and applications of these models in the study of this compound.
| Solvent Model Type | Description | Advantages | Disadvantages |
| Explicit | Atomistic representation of individual solvent molecules. | High accuracy in representing specific solute-solvent interactions (e.g., hydrogen bonds). Provides detailed information on solvation shell structure and dynamics. | Computationally expensive, limiting the timescale and system size of simulations. |
| Implicit | Solvent treated as a continuous medium with a defined dielectric constant. | Computationally efficient, allowing for longer simulation times and the study of larger systems. Useful for rapid conformational sampling. | Lacks detailed representation of specific solvent interactions. May not accurately model phenomena where the discrete nature of the solvent is important. |
For studying the reaction dynamics of this compound, a hybrid approach is often employed. The initial conformational space might be explored using an implicit solvent model, followed by more detailed MD simulations of key conformations and reaction pathways using an explicit solvent model to capture the nuances of solvation.
Conformational Changes and Solvation Shell Dynamics of this compound
The flexible hexenyl chain of this compound can adopt a multitude of conformations in solution. MD simulations are ideally suited to explore this conformational landscape and understand how it influences reactivity. A key aspect of its reactivity is the proximity of the terminal double bond to the carbon center bearing the methanesulfonate group. Conformations that bring these two moieties close together are pre-organized for the intramolecular cyclization reaction. MD simulations can quantify the population of these "reactive conformations."
Furthermore, MD simulations provide a dynamic picture of the solvation shell around the molecule. The solvation of the methanesulfonate group is particularly important. In polar protic solvents like water or alcohols, a well-defined solvation shell with strong hydrogen bonds to the sulfonate oxygens is expected. The dynamics of these solvent molecules, including their residence time in the first solvation shell and their reorientation dynamics, can be calculated from MD trajectories. A stable and well-ordered solvation shell around the methanesulfonate group can facilitate its departure as a good leaving group by stabilizing the resulting anion.
Conversely, the solvation of the hydrophobic hexenyl chain will be characterized by a disruption of the solvent's hydrogen bonding network in aqueous solutions, leading to the hydrophobic effect. This can influence the conformational preferences of the chain, potentially favoring more compact structures that reduce the nonpolar surface area exposed to the solvent, which in turn could favor cyclization.
Structure-Reactivity Relationship Predictions
Computational chemistry offers powerful tools to predict how changes in the molecular structure of this compound and related compounds will affect their reactivity. These methods provide a quantitative framework for understanding and predicting chemical behavior.
Computational Analogues of Linear Free Energy Relationships (LFERs)
Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, have long been used in physical organic chemistry to correlate reaction rates and equilibria with substituent effects. Computational chemistry provides a means to dissect and quantify the electronic effects that underpin these relationships.
For a series of substituted 5-hexenyl methanesulfonates (e.g., with substituents on the aromatic ring of a related phenoxy-hexenyl methanesulfonate), DFT calculations can be used to compute various electronic parameters. These parameters can then be correlated with calculated activation energies for a given reaction, such as solvolysis.
Key computational descriptors that serve as analogues to experimental LFER parameters include:
Calculated Atomic Charges: The partial charge on the carbon atom bearing the methanesulfonate group can be calculated (e.g., using Natural Bond Orbital analysis). A more positive charge would suggest a greater susceptibility to nucleophilic attack.
Frontier Molecular Orbital Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with electrophilicity. A lower LUMO energy indicates that the molecule is a better electron acceptor, which can be correlated with a faster reaction rate with a nucleophile.
Calculated pKa of the Leaving Group: The acidity of the conjugate acid of the leaving group (methanesulfonic acid) can be calculated. While this is constant for a series of substrates with the same leaving group, this approach is invaluable when comparing the reactivity of methanesulfonates to other sulfonates (e.g., tosylates, triflates). A lower calculated pKa of the conjugate acid corresponds to a more stable anionic leaving group and generally a faster rate of substitution or elimination.
By plotting these calculated parameters against the logarithm of the calculated rate constants (derived from transition state theory and the calculated activation energies) for a series of related compounds, computational LFERs can be established. These relationships provide a deeper understanding of the electronic factors governing reactivity.
Quantitative Structure-Reactivity Relationships (QSRR) for Mesylate Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) extend the principles of LFERs by employing a wider range of molecular descriptors and statistical methods to model reactivity. For a series of mesylate derivatives, a QSRR model could be developed to predict their reactivity (e.g., solvolysis rate) based on a set of calculated molecular descriptors.
The process of developing a QSRR model involves:
Building a Dataset: A series of mesylate derivatives with known (or computationally determined) reactivities is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing the connectivity of the molecule (e.g., Wiener index).
Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum Chemical: Electronic properties derived from calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity.
Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
For mesylate derivatives, a QSRR model could take the general form:
log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ
where log(k) is the logarithm of the rate constant, cᵢ are the regression coefficients, and Dᵢ are the selected molecular descriptors. Such a model could be used to predict the reactivity of a novel mesylate derivative without the need for extensive experimental or computational studies on its reaction mechanism.
Future Research Directions and Emerging Opportunities for 5 Hexenyl Methanesulfonate
Development of Novel Catalytic Transformations
The exploration of new catalytic systems is a cornerstone of modern synthetic chemistry. For 5-hexenyl methanesulfonate (B1217627), the development of novel catalytic transformations promises to provide access to a diverse range of chiral and functionalized derivatives that are currently challenging to synthesize.
The creation of chiral molecules with high enantiopurity is a critical task in medicinal chemistry and materials science. Future research will likely focus on the development of enantioselective catalytic systems that can control the stereochemistry of reactions involving 5-hexenyl methanesulfonate. A key area of interest is the enantioselective radical cyclization of 5-hexenyl systems. While radical cyclizations are well-known, achieving high levels of enantioselectivity remains a significant challenge. The use of chiral Lewis acids or transition metal catalysts could provide the necessary chiral environment to influence the stereochemical outcome of the cyclization of the 5-hexenyl radical, which can be generated from this compound. nih.gov
Furthermore, enantioselective cross-coupling reactions of the methanesulfonate group or transformations involving the alkene moiety are promising areas. For instance, the development of chiral catalysts for enantioselective allylic substitution reactions would enable the synthesis of a wide array of chiral products.
Table 1: Potential Enantioselective Transformations of this compound
| Transformation Type | Catalyst Class | Potential Product | Significance |
|---|---|---|---|
| Enantioselective Radical Cyclization | Chiral Lewis Acids, Chiral Transition Metal Complexes | Chiral Cyclopentylmethyl Derivatives | Access to enantiopure carbocyclic scaffolds. |
| Enantioselective Allylic Alkylation | Chiral Palladium or Iridium Complexes | Chiral 1,6-dienes | Formation of new stereocenters adjacent to the double bond. |
| Enantioselective Epoxidation | Chiral Titanium or Manganese Complexes | Chiral Epoxides | Versatile chiral building blocks for further transformations. |
Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. chemrxiv.orgresearchgate.net These techniques can generate highly reactive radical intermediates under mild conditions, opening up new reaction pathways for this compound.
In the realm of photoredox catalysis, the alkene moiety of this compound could participate in a variety of transformations, such as radical additions, cycloadditions, and C-H functionalization reactions. For example, the generation of a sulfonyl radical from a suitable precursor could initiate a cascade reaction involving addition to the double bond followed by cyclization. researchgate.net
Electrochemistry provides a means to achieve redox reactions without the need for chemical oxidants or reductants. rsc.org The methanesulfonate group could potentially be reduced electrochemically to generate a carbanion for subsequent reactions. Conversely, the alkene could undergo oxidative cyclization or other transformations. The electrochemical generation of sulfonyl radicals for addition to the alkene is another promising avenue. researchgate.net
Table 2: Potential Photoredox and Electrochemical Reactions of this compound
| Methodology | Potential Reaction | Key Intermediate | Potential Outcome |
|---|---|---|---|
| Photoredox Catalysis | Radical addition-cyclization | Alkyl radical | Functionalized cyclopentane (B165970) derivatives. |
| Electrochemistry | Reductive cleavage of C-O bond | Hexenyl carbanion | Nucleophilic addition products. |
| Electrochemistry | Oxidative cyclization | Radical cation | Cyclic ethers or other heterocyclic compounds. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. For this compound, enzymes such as cytochrome P450 monooxygenases, ene-reductases, and lipases could be employed for selective functionalization.
Engineered cytochrome P450 enzymes have shown the ability to hydroxylate C-H bonds with high regio- and stereoselectivity, which could be applied to the allylic positions of this compound. nih.govresearchgate.net Ene-reductases could be used for the enantioselective reduction of the double bond, while lipases could catalyze the hydrolysis or transesterification of the methanesulfonate group if it were replaced by an ester, suggesting a potential for enzymatic modification of related derivatives. The development of novel biocatalysts through directed evolution could further expand the scope of enzymatic transformations applicable to this substrate. livescience.io
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a major trend in modern chemistry, offering advantages in terms of efficiency, safety, and scalability.
Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of reactive intermediates. The cyclization of this compound, for example, could be performed in a flow reactor to rapidly screen different reaction conditions and optimize the formation of the desired cyclopentane product. researchgate.net Furthermore, hazardous reagents that might be used in transformations of this compound can be generated and consumed in situ in a flow system, minimizing risks.
Automated synthesis platforms enable high-throughput experimentation (HTE), where a large number of reactions can be performed and analyzed in parallel. researchgate.netscienceintheclassroom.org This is particularly valuable for the discovery of new reactions and the rapid optimization of reaction conditions. For this compound, an HTE platform could be used to screen a wide range of catalysts, ligands, solvents, and other reaction parameters for a desired transformation, such as a cross-coupling reaction or a novel cyclization. sigmaaldrich.com The data generated from HTE can be used to build predictive models for reaction outcomes, accelerating the development of new synthetic methods. nih.gov
Exploration of Advanced Materials Science Applications
The unique bifunctional nature of this compound, possessing both a reactive terminal alkene and a highly effective methanesulfonate leaving group, positions it as a versatile building block for future research in advanced materials science. This duality allows for orthogonal reactivity, where each functional group can be addressed under different reaction conditions, opening avenues for the rational design of complex macromolecular architectures and functionalized materials.
Precursor in Polymerization Reactions (e.g., as a Cationic Polymerization Initiator or Monomer for Functional Polymers)
The dual functionality of this compound presents significant opportunities in polymer synthesis, where it can be envisioned to act as either an initiator or a monomer, leading to polymers with distinct properties and functionalities.
As a cationic polymerization initiator , the methanesulfonate group can initiate the polymerization of susceptible monomers. Alkylsulfonates, such as methyl methanesulfonate, are known to initiate the cationic polymerization of lactones and other heterocycles. tandfonline.com In this role, the reaction would be initiated by the alkyl portion of the molecule, leaving the terminal 5-hexenyl group as a pendant functional group along the polymer backbone. This approach would produce polymers with reactive alkene side chains at regular intervals, which could be used for subsequent post-polymerization modifications, such as cross-linking or the attachment of functional molecules. Monomers suitable for this type of polymerization are typically limited to alkenes with electron-donating substituents and various heterocycles. wikipedia.org
Alternatively, this compound can serve as a functional monomer in various polymerization schemes. The terminal alkene can participate in polymerization reactions like acyclic diene metathesis (ADMET), a powerful method for synthesizing polymers with heteroatoms in the main chain. rsc.orgunifr.ch In a copolymerization context, the alkene group would be incorporated into the polymer backbone, leaving the methanesulfonate group as a reactive pendant side chain. This side chain can then be used for subsequent nucleophilic substitution reactions, allowing for the grafting of other polymer chains or the introduction of specific functionalities. masterorganicchemistry.com A strategy involving the protection of a sulfonic acid group as an ester for polymerization, followed by deprotection, has been demonstrated as an effective way to produce polymers with a high density of sulfonic acid groups. acs.org
| Role in Polymerization | Reactive Group | Resulting Polymer Structure | Potential Polymerization Methods | Advantages and Opportunities |
|---|---|---|---|---|
| Cationic Initiator | Methanesulfonate Group | Polymer backbone with pendant hexenyl groups | Cationic Polymerization | Creation of reactive polymer scaffolds for cross-linking or further functionalization. |
| Functional Monomer | 5-Hexenyl Group | Polymer backbone incorporating the hexenyl unit, with pendant methanesulfonate groups | Acyclic Diene Metathesis (ADMET), Radical Polymerization (copolymerization) | Allows for precise introduction of reactive leaving groups for post-polymerization modification and grafting. |
Building Block for Functionalized Surfaces and Nanomaterials
The orthogonal reactivity of this compound makes it an ideal candidate for the covalent modification of surfaces and the functionalization of nanomaterials. This allows for the creation of tailored interfaces with controlled chemical properties and reactivity.
For functionalized surfaces , the methanesulfonate group can be used to anchor the molecule to a substrate. nih.gov Surfaces rich in nucleophilic groups, such as the hydroxyl groups on silica (B1680970) or metal oxides, can displace the mesylate in a substitution reaction, forming a stable, covalent bond. This process leaves the terminal alkene exposed on the surface, creating a platform for further chemical transformations. This exposed alkene can be used in a variety of subsequent reactions, including "grafting from" polymerizations, where polymer chains are grown directly from the surface, or click chemistry reactions to attach specific biomolecules, sensors, or catalysts. frontiersin.org This two-step approach offers precise control over the surface chemistry. nih.gov
In the realm of nanomaterials , this same strategy can be applied to functionalize nanoparticles (NPs), such as those made of silica, gold, or magnetic iron oxides. nih.gov By reacting this compound with the NP surface, a layer of reactive alkene groups can be introduced. mdpi.com These functionalized NPs can then be used as scaffolds for constructing more complex nanostructures. For instance, the alkene groups could be used to polymerize a shell around a nanoparticle core, creating core-shell materials with unique optical or magnetic properties. nih.gov This surface functionalization is crucial for stabilizing nanoparticles against agglomeration and ensuring their compatibility with a surrounding matrix or biological environment. nih.gov
| Substrate/Material | Anchoring Reaction (via Mesylate) | Subsequent Reaction (via Alkene) | Potential Application |
|---|---|---|---|
| Silica (SiO₂) Surfaces/NPs | Reaction with surface silanol (B1196071) (Si-OH) groups | Surface-initiated polymerization (e.g., ATRP, RAFT), Thiol-ene click chemistry | Chromatography supports, biocompatible coatings, custom sensors |
| Titanium Oxide (TiO₂) | Reaction with surface hydroxyl groups | Grafting of antifouling polymers | Medical implants, photocatalytic materials |
| Gold (Au) Surfaces/NPs | (Requires prior surface modification with thiols containing a nucleophile) | Attachment of DNA or proteins for biosensing | Diagnostic platforms, targeted drug delivery |
| Polymer Films (e.g., PET) | Reaction with surface functional groups (e.g., hydroxyls after surface activation) | Radical graft polymerization | Modification of membrane properties, biocompatible materials nih.gov |
Interdisciplinary Research with Related Chemical Fields
The distinct reactivity of the alkene and mesylate moieties in this compound opens doors for interdisciplinary research, particularly in the areas of bio-inspired synthesis and mechanochemistry, where its unique structure can be leveraged to develop novel synthetic methodologies.
Bio-inspired Synthetic Methodologies Utilizing Alkene-Mesylate Reactivity
Nature frequently employs polyene cyclization cascades to construct complex polycyclic molecules like steroids and terpenes from simple acyclic precursors. These bio-inspired, or biomimetic, syntheses represent a powerful strategy in organic chemistry. nih.gov The 5-hexenyl unit is a classic substrate for radical and cationic cyclization reactions, preferentially forming five-membered rings. mdpi.com
Future research could explore the use of this compound in biomimetic cyclization cascades. The methanesulfonate group can be envisioned to play a dual role. It can act as a precursor to an initiating cation for the cyclization, or it could be positioned as a terminating group that is displaced by a nucleophile after the cyclization cascade is complete. By incorporating this bifunctional unit into more complex acyclic precursors, it may be possible to trigger and terminate complex cyclizations to generate novel polycyclic scaffolds inspired by natural products.
Mechanochemical Transformations of this compound
Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging field of green chemistry that can offer new reactivity and often proceeds in the absence of bulk solvents. nih.gov The application of mechanochemical methods to this compound is a completely unexplored area with significant potential.
It is conceivable that mechanical force could be used to promote reactions at either end of the molecule. For instance, milling this compound with a solid-state nucleophile could facilitate a solvent-free substitution reaction at the mesylate group. Concurrently, mechanochemical activation has been shown to drive reactions of otherwise unreactive alkenes, suggesting that novel additions or difunctionalization reactions of the hexenyl group could be achieved under these conditions. nih.gov This research direction could lead to the discovery of new, solvent-free synthetic methods with unique selectivity compared to traditional solution-phase chemistry.
Challenges and Opportunities in Scalable and Sustainable Research Synthesis of this compound.
While this compound is a promising building block, its broader application in research and materials science hinges on the development of scalable and sustainable synthetic routes.
The conventional synthesis involves the reaction of 5-hexen-1-ol (B1630360) with methanesulfonyl chloride in the presence of an amine base. youtube.com While effective at the lab scale, this method presents several challenges for scalability and sustainability. Methanesulfonyl chloride is corrosive and reactive, and the reaction can be exothermic, requiring careful control. The use of chlorinated solvents and stoichiometric amounts of amine bases, which can be difficult to remove and recycle, adds to the environmental impact.
However, these challenges create opportunities for the development of greener synthetic alternatives. Recent advances in the synthesis of sulfonate esters offer promising avenues for more sustainable production. These include methods that avoid hazardous reagents and minimize waste. For example, the use of ionic liquids as recyclable reagents and solvents has been shown to be effective for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org Other emerging techniques include visible-light-induced syntheses and electrochemical methods for generating sulfonate esters, which operate under mild conditions and use sustainable energy sources. rsc.orgnih.gov The direct coupling of sulfonic acids with alcohols provides another fundamentally new approach that avoids sulfonyl chlorides altogether. nih.gov
| Method | Reagents | Advantages | Challenges & Sustainability Issues |
|---|---|---|---|
| Traditional Synthesis | 5-hexen-1-ol, Methanesulfonyl chloride, Amine base (e.g., Triethylamine) | Well-established, high-yielding at lab scale. | Use of hazardous methanesulfonyl chloride, stoichiometric base, often requires chlorinated solvents. |
| Ionic Liquid-Mediated | 5-hexen-1-ol, Sulfonylating agent, Recyclable ionic liquid | Eliminates need for volatile organic solvents; ionic liquid can be recycled. organic-chemistry.org | Cost of ionic liquids, potential challenges in product separation. |
| Photochemical Synthesis | Arylazo sulfones, Alcohol, Catalyst, Visible light | Mild reaction conditions, uses light as a sustainable energy source. rsc.org | Requires specialized photoreactor setup, substrate scope may be limited. |
| Electrochemical Synthesis | Inorganic sulfites, Alcohol, Alkene (as radical trap) | Avoids strong chemical oxidants, high functional group tolerance. nih.gov | Requires electrochemical equipment, mechanism may not be directly applicable. |
| Direct Coupling | 5-hexen-1-ol, Methanesulfonic acid, Coupling agent (e.g., triphenylphosphine (B44618) ditriflate) | Avoids use of methanesulfonyl chloride. nih.gov | Stoichiometric generation of phosphine (B1218219) oxide byproduct. |
Q & A
Q. What are the recommended synthetic routes for preparing 5-hexenyl methanesulfonate, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via sulfonation of 5-hexenol using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:
- Reaction Setup: Use anhydrous dichloromethane or tetrahydrofuran (THF) as solvents to minimize side reactions .
- Base Selection: Triethylamine or pyridine is added to neutralize HCl generated during sulfonation, ensuring high yield .
- Purity Optimization: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure is critical. Monitor by thin-layer chromatography (TLC) or gas chromatography (GC) for residual alcohol or byproducts .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃SO₃⁻) .
- Infrared (IR) Spectroscopy: Detect sulfonate S=O stretching vibrations (~1350–1200 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the solvolytic cyclization of this compound, and what mechanistic insights exist?
Methodological Answer: this compound undergoes solvolysis to form cyclopentane derivatives via 5-exo-trig cyclization . Key factors:
- Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO) stabilize the transition state, accelerating cyclization .
- Temperature: Elevated temperatures (~80–100°C) enhance reaction rates but may promote competing pathways (e.g., elimination). Kinetic studies using GC or HPLC can track product ratios .
- Mechanistic Evidence: Radical intermediates are unlikely; the reaction proceeds via a concerted SN2 mechanism with anchimeric assistance from the alkene .
Contradiction Analysis:
Early studies suggested radical-mediated pathways for analogous systems, but kinetic isotope effect (KIE) experiments and computational modeling support a non-radical, polar mechanism for this compound .
Q. What challenges arise in detecting trace impurities (e.g., residual methanesulfonic acid) in this compound, and how are they resolved?
Methodological Answer:
Q. How can researchers reconcile discrepancies in reported cyclization rates of this compound across studies?
Methodological Answer: Reported rate constants vary due to:
- Solvent Purity: Trace water or acids in solvents alter reaction pathways. Use Karl Fischer titration to verify solvent dryness .
- Isotope Effects: Deuterated solvents (e.g., DMSO-d₆ vs. DMSO) may slow reaction kinetics, requiring normalization .
- Data Normalization: Compare rate constants under standardized conditions (e.g., 25°C, 0.1 M substrate in anhydrous acetone) .
Contradiction Resolution:
Meta-analyses of kinetic data using Arrhenius plots or computational models (e.g., DFT) can identify outliers and validate consensus mechanisms .
Q. What safety protocols are critical when handling this compound, given its structural similarity to known mutagens?
Methodological Answer:
Q. How does the this compound system compare to other sulfonate esters (e.g., neopentyl or ethyl methanesulfonate) in solvolysis studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
